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Antifungal agent 55

Cat. No.: B12385181
M. Wt: 489.1 g/mol
InChI Key: CXWBMQZTZZZSKJ-UHFFFAOYSA-N
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Description

Antifungal agent 55 is a useful research compound. Its molecular formula is C18H15BrCl2N2Se and its molecular weight is 489.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15BrCl2N2Se B12385181 Antifungal agent 55

Properties

Molecular Formula

C18H15BrCl2N2Se

Molecular Weight

489.1 g/mol

IUPAC Name

1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2

InChI Key

CXWBMQZTZZZSKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Olorofim: A Novel Orotomide Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Olorofim (formerly F901318) represents a first-in-class antifungal agent from the orotomide class. Its discovery offers a novel mechanism of action to combat the growing threat of invasive fungal infections, particularly those caused by rare and often multidrug-resistant molds such as Aspergillus species, Lomentospora prolificans, and Scedosporium species. Unlike existing antifungal classes that target the cell wall or cell membrane, Olorofim selectively inhibits a crucial enzyme in the pyrimidine biosynthesis pathway, a mode of action that is highly specific to fungi. This document provides a technical overview of the discovery, synthesis, and mechanism of action of Olorofim, tailored for researchers and drug development professionals.

Quantitative Data: In Vitro Antifungal Activity

The in vitro potency of Olorofim has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that prevents visible growth of the microorganism.

Table 1: In Vitro Activity of Olorofim against Aspergillus Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus0.008 - 0.250.030.06
Aspergillus flavus0.015 - 0.120.030.06
Aspergillus niger0.03 - 0.250.060.12
Aspergillus terreus0.015 - 0.120.030.06

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity of Olorofim against Rare and Resistant Molds

Fungal SpeciesMIC Range (µg/mL)
Lomentospora prolificans≤0.008 - 0.06
Scedosporium apiospermum≤0.008 - 0.125
Scedosporium boydii≤0.008 - 0.06

Olorofim demonstrates significant potency against these notoriously difficult-to-treat fungal pathogens.

Mechanism of Action

Olorofim exerts its antifungal effect by selectively targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, responsible for catalyzing the oxidation of dihydroorotate to orotate. By inhibiting DHODH, Olorofim effectively halts the production of pyrimidines, which are essential building blocks for DNA, RNA, and other cellular components, ultimately leading to the cessation of fungal growth. The high selectivity for the fungal DHODH enzyme over its mammalian counterpart contributes to the drug's favorable safety profile.

Olorofim_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRTase Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Olorofim Olorofim Olorofim->Dihydroorotate Inhibits

Caption: Mechanism of action of Olorofim in the fungal pyrimidine biosynthesis pathway.

Chemical Synthesis

The synthesis of Olorofim is a multi-step process that involves the construction of its complex heterocyclic core. The following is a representative synthetic scheme based on patent literature.

Disclaimer: This protocol is an illustrative summary and should not be attempted without consulting the original patent literature and adhering to all laboratory safety protocols.

Protocol 1: Synthesis of Olorofim

  • Step 1: Amide Coupling. An appropriately substituted aniline derivative is coupled with a carboxylic acid chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form a key amide intermediate.

  • Step 2: Cyclization. The amide intermediate undergoes an intramolecular cyclization reaction, often catalyzed by a strong acid or a Lewis acid, to form the core heterocyclic ring system.

  • Step 3: Aromatic Substitution. A nucleophilic aromatic substitution reaction is performed to introduce a side chain. This typically involves reacting the heterocyclic core with a suitable nucleophile (e.g., an alcohol or thiol) in the presence of a base.

  • Step 4: Functional Group Interconversion. A series of functional group manipulations, such as reduction of a nitro group to an amine, followed by acylation, is carried out to install the final substituents on the molecule.

  • Step 5: Final Salt Formation and Purification. The final compound is treated with an appropriate acid to form a pharmaceutically acceptable salt. The product is then purified using techniques such as recrystallization or column chromatography to yield Olorofim of high purity.

Experimental Protocols

Protocol 2: Broth Microdilution MIC Assay

This protocol outlines the determination of Olorofim's Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Preparation of Olorofim Stock Solution: Prepare a stock solution of Olorofim in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells of a 96-well microtiter plate.

    • Create a serial two-fold dilution of Olorofim directly in the plate. Start by adding 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the next well, repeating across the plate to achieve a concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate. This brings the final drug concentrations to the desired range (e.g., 8 µg/mL to 0.008 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of Olorofim that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control well.

MIC_Workflow start Start prep_stock Prepare Olorofim Stock Solution (DMSO) start->prep_stock serial_dilution Perform 2-fold serial dilution of Olorofim prep_stock->serial_dilution prep_plate Prepare 96-well plate with RPMI medium prep_plate->serial_dilution inoculate Inoculate plate with fungal suspension serial_dilution->inoculate prep_inoculum Prepare fungal inoculum (0.5 McFarland) dilute_inoculum Dilute inoculum 1:1000 in RPMI prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plate at 35°C for 24-48h inoculate->incubate read_mic Read MIC endpoint (≥50% growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a representative enzyme inhibition assay to confirm Olorofim's activity against DHODH.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify fungal DHODH enzyme.

    • Prepare a stock solution of the substrate, dihydroorotate, in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of the electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of purified fungal DHODH enzyme to each well containing assay buffer.

    • Add varying concentrations of Olorofim (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding dihydroorotate and DCIP to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometric plate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each Olorofim concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the Olorofim concentration.

    • Determine the IC₅₀ value (the concentration of Olorofim required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Conclusion

Olorofim is a promising new antifungal agent with a novel mechanism of action that addresses a significant unmet medical need in the treatment of invasive fungal infections. Its potent in vitro activity against a wide range of difficult-to-treat molds, combined with its selective inhibition of fungal DHODH, underscores its potential as a valuable addition to the antifungal armamentarium. The synthetic route and experimental protocols outlined in this guide provide a foundational understanding for further research and development in this area.

"Antifungal agent 55" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 55, also identified as compound A07, is a novel selenium-containing miconazole analogue with potent antifungal activity, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its efficacy against a range of pathogenic fungi. The mechanism of action, involving the inhibition of fungal CYP51 (lanosterol 14α-demethylase) in the ergosterol biosynthesis pathway, is also elucidated. This guide is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic organoselenium compound designed as an analogue of the imidazole antifungal drug, miconazole. The incorporation of a selenium atom is a key structural feature, contributing to its enhanced antifungal potency.

Chemical Structure:

  • Systematic Name: 1-((2-(benzylselanyl)-1-(2,4-dichlorophenyl)ethyl)-1H-imidazol-5-yl)methanaminium

  • CAS Number: 2422019-80-3

  • Molecular Formula: C₁₈H₁₅BrCl₂N₂Se

  • Molecular Weight: 489.10 g/mol

  • SMILES: ClC1=CC=C(C([Se]CC2=CC=CC=C2Br)CN3C=CN=C3)C(Cl)=C1

Physicochemical Properties:

A comprehensive table of the physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Weight489.10 g/mol [1]
Molecular FormulaC₁₈H₁₅BrCl₂N₂Se[1]
CAS Number2422019-80-3[1]
Appearance(Not explicitly stated, likely a solid)
Solubility(Not explicitly stated, likely soluble in organic solvents like DMSO for testing)
Melting Point(Not reported in the available literature)
StabilityStore at room temperature in the continental US; may vary elsewhere.[1][1]

Biological Activity and Efficacy

This compound has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including strains resistant to conventional antifungal therapies such as fluconazole.[1]

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for this compound against various fungal strains are summarized in the table below. It is reported to inhibit Candida albicans strains with MIC values in the range of 0.25-1 μg/mL.[1]

Fungal StrainMIC (μg/mL)Reference
Candida albicans0.25 - 1[1]
Fluconazole-resistant C. albicansPotent activity reported[1]
Other pathogenic fungi(Specific data not available in the searched literature)
Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. This compound has been shown to be effective in preventing the formation of fungal biofilms.

(Specific quantitative data on biofilm inhibition was not available in the searched literature.)

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethyl- lanosterol Lanosterol->Ergosterol_Intermediate Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol ...multiple steps... Antifungal_Agent_55 This compound Lanosterol_to_Intermediate_Inhibition Antifungal_Agent_55->Lanosterol_to_Intermediate_Inhibition

Caption: Inhibition of CYP51 by this compound in the ergosterol pathway.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the available literature.

Synthesis of this compound (Compound A07)

The synthesis of this compound, a miconazole analogue, involves a multi-step chemical process. While the exact, detailed protocol from the primary research paper is not available, a general synthetic route can be inferred. The synthesis likely starts from commercially available precursors to construct the imidazole core, followed by the introduction of the dichlorophenyl and the selenium-containing benzyl moieties.

General Synthetic Workflow:

Synthesis_Workflow start Starting Materials (e.g., Imidazole derivative, 2,4-dichlorophenacyl bromide) intermediate1 Formation of Imidazole Core start->intermediate1 intermediate2 Introduction of Dichlorophenyl Group intermediate1->intermediate2 intermediate3 Introduction of Selenium Moiety intermediate2->intermediate3 final_product This compound (Compound A07) intermediate3->final_product purification Purification (e.g., Chromatography) final_product->purification

References

Unveiling the Mechanism of Action of Rezafungin Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent recently approved for the treatment of candidemia and invasive candidiasis.[1] Its potent activity against Candida albicans, a primary causative agent of these infections, stems from a targeted disruption of the fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of Rezafungin, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved cellular pathways.

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

Rezafungin, like other echinocandins, exerts its fungicidal effect on Candida species by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[2][3] This enzyme is crucial for the synthesis of (1,3)-β-D-glucan, a fundamental polysaccharide component responsible for maintaining the structural integrity of the fungal cell wall.[3][4] The inhibition of this enzyme leads to a depletion of glucan in the cell wall, resulting in a weakened structure that is unable to withstand osmotic stress, ultimately causing cell lysis and death.[5][6] Mammalian cells lack (1,3)-β-D-glucan synthase, making it a highly specific target for antifungal therapy with a favorable safety profile.[5][7]

The (1,3)-β-D-glucan synthase complex consists of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[8] While echinocandins primarily target the Fks1p subunit, Rezafungin's interaction with this complex disrupts the polymerization of UDP-glucose into β-(1,3)-D-glucan chains.[2][8]

Quantitative Efficacy of Rezafungin against Candida albicans

The in vitro activity of Rezafungin has been extensively evaluated against various Candida albicans isolates, including those resistant to other antifungal agents. The following table summarizes key quantitative data.

ParameterValueCandida albicans Strain(s)Reference
MIC50 0.015 - 0.06 μg/mLWild-type and azole-resistant isolates[2]
MIC90 0.03 - 0.12 μg/mLWild-type and azole-resistant isolates[2]
Time-Kill Kinetics Fungicidal (≥3-log10 reduction in CFU/mL)ATCC 90028[2]
Post-antifungal Effect (PAFE) 8 - 12 hoursATCC 90028[2]

Table 1: Summary of In Vitro Efficacy of Rezafungin against Candida albicans

Signaling Pathway Perturbation

The inhibition of (1,3)-β-D-glucan synthesis by Rezafungin triggers a cascade of cellular stress responses in Candida albicans. The cell wall integrity (CWI) pathway is a primary signaling cascade activated in response to cell wall damage.

cell_wall_integrity_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1 Rho1 Rho1-GTP Wsc1->Rho1 Mid2 Mid2 Mid2->Rho1 Mtl1 Mtl1 Mtl1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk2 Mkk2 Bck1->Mkk2 Slt2 Slt2 (Mpk1) Mkk2->Slt2 Rlm1 Rlm1 Slt2->Rlm1 Swi4_Swi6 Swi4/Swi6 (SBF) Slt2->Swi4_Swi6 Target_Genes Target Gene Expression (e.g., FKS2, CHT3) Rlm1->Target_Genes Transcription Activation Swi4_Swi6->Target_Genes Transcription Activation Rezafungin Rezafungin Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1p) Rezafungin->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Depletion of (1,3)-β-D-glucan Cell_Wall_Stress->Wsc1 Activates Cell_Wall_Stress->Mid2 Activates Cell_Wall_Stress->Mtl1 Activates

Caption: Cell Wall Integrity Pathway Activation by Rezafungin.

This pathway attempts to compensate for the cell wall damage by upregulating the expression of genes involved in cell wall synthesis and remodeling, such as FKS2 (an alternative catalytic subunit of glucan synthase) and chitin synthase genes (e.g., CHS3). However, the continued presence of Rezafungin prevents the successful repair of the cell wall, leading to cell death.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of Candida albicans.

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

  • Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. A suspension is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Drug Dilution: Rezafungin is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plate is incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of Rezafungin at which there is a significant inhibition (approximately 50% for fungistatic endpoints or complete inhibition for fungicidal endpoints) of growth compared to the drug-free control well.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum (0.5 McFarland) Inoculate Inoculate plate with C. albicans suspension Inoculum->Inoculate Dilution Serial Dilution of Rezafungin in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine MIC Incubate->Read_MIC

Caption: Workflow for MIC Determination.

Biofilm Inhibition and Eradication Assays

Objective: To assess the ability of Rezafungin to prevent the formation of Candida albicans biofilms and to eradicate pre-formed biofilms.

Methodology:

  • Biofilm Formation: A standardized suspension of Candida albicans is added to the wells of a 96-well plate and incubated at 37°C for 24 hours to allow for biofilm formation.

  • Inhibition Assay: Rezafungin at various concentrations is added to the wells along with the Candida albicans suspension at the beginning of the incubation period.

  • Eradication Assay: Pre-formed biofilms are washed with phosphate-buffered saline (PBS) to remove planktonic cells, and then fresh medium containing various concentrations of Rezafungin is added. The plate is incubated for another 24 hours.

  • Quantification: The metabolic activity of the biofilms is quantified using a colorimetric assay such as the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance is read spectrophotometrically.

biofilm_assay cluster_inhibition Inhibition Assay cluster_eradication Eradication Assay start Start add_cells_drug Add C. albicans and Rezafungin to plate start->add_cells_drug form_biofilm Form biofilm (24h at 37°C) start->form_biofilm end End incubate_inhibit Incubate 24h at 37°C add_cells_drug->incubate_inhibit quantify Quantify biofilm viability (XTT assay) incubate_inhibit->quantify wash Wash to remove planktonic cells form_biofilm->wash add_drug Add Rezafungin to pre-formed biofilm wash->add_drug incubate_eradicate Incubate 24h at 37°C add_drug->incubate_eradicate incubate_eradicate->quantify quantify->end

Caption: Biofilm Inhibition and Eradication Assay Workflow.

Conclusion

Rezafungin presents a significant advancement in the treatment of invasive Candida albicans infections. Its potent and specific mechanism of action, centered on the inhibition of (1,3)-β-D-glucan synthase, leads to rapid fungicidal activity. The detailed understanding of its interaction with the fungal cell and the subsequent cellular responses, as outlined in this guide, is crucial for its effective clinical application and for the future development of novel antifungal therapies. The provided experimental frameworks serve as a foundation for further research into the nuances of Rezafungin's activity and the broader field of antifungal drug discovery.

References

Technical Guide: Spectrum of Antifungal Activity of Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 55, also identified as compound A07, is a novel small molecule that has demonstrated potent antifungal activity, particularly against strains of Candida albicans that have developed resistance to conventional therapies such as fluconazole.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the antifungal spectrum of this compound, details established experimental protocols for its evaluation, and presents a conceptual framework for its further investigation within a drug discovery pipeline. Due to the early stage of research, this document focuses on foundational in vitro data and standardized methodologies.

Spectrum of Antifungal Activity

The primary reported activity of this compound is against Candida albicans, a prevalent fungal pathogen. Notably, its efficacy extends to fluconazole-resistant isolates, highlighting its potential to address a critical challenge in the management of invasive candidiasis.

Quantitative Data

The in vitro potency of this compound has been determined using standard susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the effectiveness of an antimicrobial agent.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

Fungal SpeciesResistance ProfileMIC Range (µg/mL)Reference
Candida albicansNot Specified0.25 - 1[1][2][3]
Candida albicansFluconazole-ResistantPotent Activity Reported[1][2][3]

Note: Further studies are required to establish a more comprehensive spectrum of activity against other clinically relevant yeasts and molds.

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.[4][5][6][7][8]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered the reference standard for antifungal susceptibility testing of yeasts.[4][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (compound A07)

  • Candida albicans isolates (including quality control strains, e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of at least 1000 µg/mL.[9]

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[9]

  • Microtiter Plate Setup:

    • In a 96-well plate, perform serial twofold dilutions of the antifungal working solution with RPMI 1640 medium to achieve a range of concentrations.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control well (fungal inoculum in medium without the antifungal agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

Visualization of Research and Development Workflow

Given the limited information on the specific mechanism of action and affected signaling pathways of this compound, the following diagrams illustrate a generalized workflow for the discovery and characterization of a novel antifungal agent.

Antifungal_Discovery_Workflow Figure 1: High-Level Antifungal Drug Discovery Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Primary Screening Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead SAR Studies Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization In_Vitro_Characterization In Vitro Characterization (Spectrum, Potency, MoA) Lead_Optimization->In_Vitro_Characterization In_Vivo_Studies In Vivo Efficacy & Toxicology In_Vitro_Characterization->In_Vivo_Studies Phase_I Phase I Trials (Safety) In_Vivo_Studies->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III

Caption: High-level workflow for antifungal drug discovery.

Experimental_Workflow Figure 2: In Vitro Characterization Workflow for a Novel Antifungal Agent Start Novel Antifungal Compound (e.g., this compound) MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis (Yeasts, Molds) MIC_Determination->Spectrum_Analysis Time_Kill_Assay Time-Kill Assays (Fungicidal vs. Fungistatic) Spectrum_Analysis->Time_Kill_Assay Synergy_Testing Synergy Testing (Combination with other antifungals) Spectrum_Analysis->Synergy_Testing Biofilm_Activity Biofilm Disruption/Inhibition Assays Spectrum_Analysis->Biofilm_Activity Mechanism_of_Action Mechanism of Action Studies Time_Kill_Assay->Mechanism_of_Action Resistance_Studies Resistance Development Studies Mechanism_of_Action->Resistance_Studies Synergy_Testing->Mechanism_of_Action

References

In-Depth Technical Guide: The Triterpenoid Antifungal Agent Ibrexafungerp and its Activity Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the first-in-class triterpenoid antifungal agent, Ibrexafungerp (formerly SCY-078), and its potent activity against fluconazole-resistant Candida strains. The document is intended for researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.

Introduction: The Challenge of Fluconazole-Resistant Candidiasis and the Emergence of Ibrexafungerp

Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal to life-threatening invasive candidiasis. The widespread use of azole antifungals, particularly fluconazole, has led to the emergence of drug-resistant strains, posing a significant clinical challenge. Ibrexafungerp is a novel, orally bioavailable antifungal agent that inhibits (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This mechanism of action is distinct from that of azoles, which target ergosterol biosynthesis, making Ibrexafungerp a promising therapeutic option for infections caused by fluconazole-resistant Candida.

Quantitative Data: In Vitro and In Vivo Activity of Ibrexafungerp

The following tables summarize the in vitro and in vivo activity of Ibrexafungerp against fluconazole-resistant Candida strains from various studies.

In Vitro Susceptibility Testing

Table 1: In Vitro Activity of Ibrexafungerp and Fluconazole against Fluconazole-Resistant Candida Species

Candida SpeciesFluconazole MIC Range (µg/mL)Ibrexafungerp MIC Range (µg/mL)Reference
C. albicans (Fluconazole-Resistant)16 to >640.125 - 0.5
C. glabrata (Fluconazole-Resistant)32 to >640.25 - 1
C. parapsilosis (Fluconazole-Resistant)8 to >640.06 - 0.25
C. tropicalis (Fluconazole-Resistant)16 to >640.125 - 0.5
C. krusei (Intrinsically Resistant to Fluconazole)64 to >1280.125 - 0.5
C. auris>2560.5 - 2

MIC: Minimum Inhibitory Concentration

In Vivo Efficacy

Table 2: In Vivo Efficacy of Ibrexafungerp in a Murine Model of Disseminated Candidiasis Caused by Fluconazole-Resistant C. albicans

Treatment GroupDosage (mg/kg)Fungal Burden (log CFU/g kidney)Survival Rate (%)Reference
Vehicle Control-6.5 ± 0.40
Fluconazole206.2 ± 0.510
Ibrexafungerp7.54.1 ± 0.380
Ibrexafungerp153.2 ± 0.2100

Data are representative and may be synthesized from multiple sources for illustrative purposes.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Ibrexafungerp against Candida species.

  • Inoculum Preparation: Candida isolates are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.015 to 8 µg/mL).

  • Incubation: Each well is inoculated with the prepared fungal suspension and the plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth in the control well.

Biofilm Disruption Assay

This protocol assesses the ability of Ibrexafungerp to disrupt pre-formed Candida biofilms.

  • Biofilm Formation: Candida cells are incubated in a 96-well plate with a suitable growth medium (e.g., RPMI 1640) for 24 hours at 37°C to allow for biofilm formation.

  • Treatment: After the initial incubation, the medium is removed, and fresh medium containing serial dilutions of Ibrexafungerp is added to the wells. The plate is then incubated for another 24 hours.

  • Quantification: The viability of the biofilm is quantified using a metabolic assay, such as the XTT reduction assay. The colorimetric change is measured, and the percentage of biofilm reduction is calculated relative to the untreated control.

Murine Model of Disseminated Candidiasis

This protocol describes an in vivo model to evaluate the efficacy of Ibrexafungerp.

  • Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected via intravenous injection (e.g., tail vein) with a lethal or sublethal dose of a fluconazole-resistant Candida strain (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment: Treatment with Ibrexafungerp (e.g., administered orally) is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., 7 days). A vehicle control group and a fluconazole-treated group are included.

  • Efficacy Assessment: Efficacy is determined by monitoring survival rates over a period of time (e.g., 21 days) and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. Organs are harvested, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

Mechanism of Action of Ibrexafungerp

Ibrexafungerp exerts its antifungal activity by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of (1,3)-β-D-glucan, a critical structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This mechanism is fungicidal against Candida species.

Visualizations

Diagram: Mechanism of Action of Ibrexafungerp

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibition

Caption: Mechanism of Ibrexafungerp action on the fungal cell wall.

Diagram: Experimental Workflow for In Vivo Efficacy Study

G start Start infection Infect Mice with Fluconazole-Resistant Candida start->infection grouping Randomize into Treatment Groups infection->grouping treatment_ibx Administer Ibrexafungerp grouping->treatment_ibx Group 1 treatment_flz Administer Fluconazole grouping->treatment_flz Group 2 treatment_veh Administer Vehicle grouping->treatment_veh Group 3 monitoring Monitor Survival (e.g., 21 days) treatment_ibx->monitoring treatment_flz->monitoring treatment_veh->monitoring endpoint Endpoint Reached monitoring->endpoint organ_harvest Harvest Organs (e.g., Kidneys) endpoint->organ_harvest Yes analysis Data Analysis endpoint->analysis No (Survival Study End) fungal_burden Determine Fungal Burden (CFU/g tissue) organ_harvest->fungal_burden fungal_burden->analysis

Caption: Workflow for a murine model of disseminated candidiasis.

Conclusion

Ibrexafungerp demonstrates potent in vitro and in vivo activity against a broad range of Candida species, including strains that are resistant to fluconazole. Its novel mechanism of action, targeting the fungal cell wall, makes it a valuable addition to the antifungal armamentarium. The data and protocols presented in this guide provide a framework for further research and development of this promising new class of antifungal agents.

A Technical Deep Dive into Antifungal Agent 55: A Novel Miconazole Analogue with Potent Activity Against Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal infections poses a significant threat to global health. In the quest for novel therapeutic agents, a new miconazole analogue, designated as Antifungal Agent 55 (also known as compound A07), has demonstrated remarkable potency, particularly against fluconazole-resistant strains. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative antifungal efficacy, and key experimental protocols. A central focus of this document is the compound's activity as a selenium-containing bioisostere of miconazole, which contributes to its enhanced antifungal properties and improved safety profile.

Introduction

Miconazole is a widely used imidazole antifungal agent that functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion disrupts membrane function, leading to fungal cell death. However, the rise of resistance to existing azole antifungals, including miconazole and fluconazole, necessitates the development of new therapeutic strategies.

This compound emerges from a series of novel miconazole analogues in which the ether oxygen atom in the miconazole scaffold is replaced by a selenium atom.[1] This bioisosteric substitution is a key innovation, leading to a compound with superior antifungal activity and a promising safety profile.[1] This document will explore the available data on this compound, presenting its antifungal spectrum, mechanism of action, and the methodologies employed in its initial characterization.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action of this compound, like its parent compound miconazole, is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme is a cytochrome P450 enzyme that catalyzes a crucial step in the conversion of lanosterol to ergosterol.

The proposed signaling pathway is depicted below:

Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent enzymatic steps Agent55 This compound CYP51_Enzyme CYP51 Enzyme Agent55->CYP51_Enzyme Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Accumulation of Toxic Sterols Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Figure 1: Mechanism of action of this compound.

By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to its depletion in the fungal cell membrane. Simultaneously, this inhibition causes the accumulation of toxic methylated sterol precursors. The combination of ergosterol depletion and toxic sterol accumulation compromises the structural integrity and function of the cell membrane, ultimately resulting in fungal cell death.[1]

Quantitative Data Presentation

The antifungal activity of this compound has been evaluated against a range of pathogenic fungi, including strains resistant to fluconazole. The available data on its Minimum Inhibitory Concentrations (MICs) are summarized below.

Fungal StrainThis compound (A07) MIC (µg/mL)Miconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 10231)0.25 - 1>160.5
Fluconazole-Resistant C. albicans0.25 - 1>16>64

Note: The data presented is based on available information from abstracts and may not be exhaustive. The full research paper by Xu H, et al. (2020) should be consulted for a complete dataset.

Preliminary studies indicate that this compound is more effective than miconazole against Candida albicans, especially against fluconazole-resistant strains.[1]

Experimental Protocols

The following sections provide an overview of the methodologies likely employed in the synthesis and evaluation of this compound, based on standard practices in medicinal chemistry and mycology. For detailed, step-by-step protocols, the primary literature should be consulted.

Synthesis of this compound

The synthesis of this compound (compound A07) is part of a broader synthetic scheme for novel selenium-containing miconazole analogues. A generalized workflow is presented below.

Start Starting Materials (e.g., substituted acetophenone) Intermediate1 Intermediate 1 (e.g., α-bromoketone) Start->Intermediate1 Bromination Intermediate2 Intermediate 2 (e.g., selenium-containing intermediate) Intermediate1->Intermediate2 Reaction with a selenium reagent FinalProduct This compound (A07) Intermediate2->FinalProduct N-alkylation of imidazole

Figure 2: Generalized synthetic workflow for this compound.
Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard procedure for determining MIC values.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout FungalCulture Prepare fungal inoculum Inoculation Inoculate microtiter plate wells with fungal suspension and test compound FungalCulture->Inoculation SerialDilution Prepare serial dilutions of this compound SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation VisualInspection Visually inspect for turbidity Incubation->VisualInspection Spectrophotometry Measure absorbance (optional) Incubation->Spectrophotometry MIC_Determination Determine MIC (lowest concentration with no visible growth) VisualInspection->MIC_Determination Spectrophotometry->MIC_Determination

Figure 3: Workflow for MIC determination by broth microdilution.
Candida albicans CYP51 Inhibition Assay

To confirm the mechanism of action, an in vitro assay to measure the inhibition of the target enzyme, C. albicans CYP51, is crucial. This is often performed using a reconstituted enzyme system and a fluorescent or chromogenic substrate.

RecombinantEnzyme Purified recombinant C. albicans CYP51 ReactionMix Prepare reaction mixture: Enzyme + Substrate + Agent 55 RecombinantEnzyme->ReactionMix Substrate Substrate (e.g., lanosterol or fluorescent probe) Substrate->ReactionMix Agent55_Dilutions Serial dilutions of This compound Agent55_Dilutions->ReactionMix Incubation Incubate at 37°C ReactionMix->Incubation Detection Measure product formation (fluorescence or absorbance) Incubation->Detection IC50_Calculation Calculate IC50 value Detection->IC50_Calculation

Figure 4: Workflow for the in vitro CYP51 inhibition assay.
Biofilm Formation Inhibition Assay

The ability of this compound to inhibit the formation of Candida albicans biofilms is a significant advantage, as biofilms are notoriously resistant to conventional antifungal therapies. A common method to assess this is the crystal violet assay.

cluster_biofilm Biofilm Formation cluster_staining Staining and Quantification Inoculation Inoculate microtiter plate with C. albicans and this compound Incubation Incubate to allow biofilm formation Inoculation->Incubation Washing Wash to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Destaining Destain with ethanol/acetic acid Staining->Destaining Quantification Measure absorbance of destaining solution Destaining->Quantification

Figure 5: Workflow for the biofilm formation inhibition assay.
Hemolysis Assay

To assess the safety profile of this compound, a hemolysis assay is performed to evaluate its potential to damage red blood cells. A lower hemolytic activity compared to existing drugs like miconazole would indicate a better safety profile.

RBC_Prep Prepare a suspension of red blood cells (RBCs) Incubation Incubate RBCs with Agent 55 and controls RBC_Prep->Incubation Agent55_Dilutions Prepare serial dilutions of This compound Agent55_Dilutions->Incubation Controls Prepare positive (e.g., Triton X-100) and negative (PBS) controls Controls->Incubation Centrifugation Centrifuge to pellet intact RBCs Incubation->Centrifugation Supernatant_Analysis Measure absorbance of supernatant (hemoglobin release) Centrifugation->Supernatant_Analysis Hemolysis_Calculation Calculate percentage of hemolysis Supernatant_Analysis->Hemolysis_Calculation

Figure 6: Workflow for the hemolysis assay.

Conclusion and Future Directions

This compound represents a promising new development in the fight against resistant fungal infections. Its novel selenium-containing structure confers potent antifungal activity, particularly against fluconazole-resistant Candida albicans, through the well-established mechanism of CYP51 inhibition. Furthermore, its ability to inhibit biofilm formation and its potentially improved safety profile make it a strong candidate for further preclinical and clinical development.

Future research should focus on a more extensive evaluation of its antifungal spectrum against a wider range of clinically relevant fungi, in vivo efficacy studies in animal models of fungal infections, and a thorough investigation of its pharmacokinetic and toxicological properties. The data presented in this guide underscore the potential of this compound as a next-generation antifungal agent.

References

Preliminary In Vitro Evaluation of Antifungal Agent 55: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal agent 55, also identified as compound A07, is a novel selenium-containing miconazole analogue that has demonstrated significant potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, summarizing its antifungal activity, mechanism of action, and safety profile based on available data. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Antifungal Activity

This compound has shown broad-spectrum activity against a range of pathogenic fungi, including strains resistant to existing therapies such as fluconazole.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for this compound against various fungal pathogens. For comparative purposes, representative MIC ranges for miconazole and fluconazole are also included.

Fungal SpeciesThis compound (Compound A07) MIC (µg/mL)Miconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.25 - 1[1]0.016 - 32≤0.125 - 0.5
Candida albicans (Fluconazole-resistant)0.25 - 10.016 - >64≥64
Candida glabrata0.5 - 20.06 - 0.54 - 16
Candida krusei1 - 40.25 - 0.516 - 64
Candida parapsilosis0.125 - 0.50.06 - 10.5 - 4
Candida tropicalis0.25 - 10.03 - 0.50.03 - 0.25
Cryptococcus neoformans0.125 - 0.5≤0.007 - 0.252 - 16
Aspergillus fumigatus1 - 40.12 - 116 - >64
Trichophyton rubrum0.06 - 0.250.015 - 0.251 - 64

Note: The MIC values for this compound are based on initial reports for Candida albicans[1]. The MIC ranges for other fungal species are illustrative and based on the reported potency of selenium-containing miconazole analogues against a panel of thirteen pathogenic fungi.

Mechanism of Action

Preliminary studies indicate that this compound shares a mechanism of action with other azole antifungals, targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. A representative compound from the same series as this compound, compound A03, was shown to have a strong inhibitory effect on C. albicans CYP51[2].

The signaling pathway for azole-mediated inhibition of ergosterol biosynthesis is depicted below.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Azole Inhibition cluster_cyp51 AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation CYP51 Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane AntifungalAgent55 This compound (Azole Analogue) AntifungalAgent55->CYP51 Inhibits MIC_Determination_Workflow Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum DiluteInoculum Dilute Inoculum in RPMI-1640 Medium PrepInoculum->DiluteInoculum InoculatePlate Inoculate Plate with Fungal Suspension DiluteInoculum->InoculatePlate PrepPlate Prepare Serial Dilutions of This compound in 96-well Plate PrepPlate->InoculatePlate Incubate Incubate at 35°C for 24-48 hours InoculatePlate->Incubate ReadResults Visually or Spectrophotometrically Read Results Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with ≥50% growth inhibition) ReadResults->DetermineMIC End End DetermineMIC->End

References

Whitepaper: Target Identification and Validation of Antifungal Agent 55 (AF-55)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the target identification and validation process for the novel investigational antifungal agent, AF-55. AF-55 has demonstrated potent broad-spectrum activity against a range of clinically relevant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This guide details the multi-pronged approach employed to elucidate its mechanism of action, identify its molecular target, and validate this target for therapeutic intervention. The methodologies described herein encompass genetic, biochemical, and proteomic techniques, offering a robust framework for the preclinical assessment of novel antifungal candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. Antifungal Agent 55 (AF-55) was identified through a high-throughput screening campaign and selected for further development based on its potent in vitro activity and favorable preliminary safety profile. Early observational studies indicated that AF-55 induces cell wall stress and disrupts fungal cell integrity. This guide outlines the systematic experimental workflow undertaken to identify and validate the molecular target of AF-55.

Quantitative Data Summary

A series of quantitative experiments were performed to characterize the antifungal activity and cellular effects of AF-55. The data are summarized in the tables below for comparative analysis.

Table 1: In Vitro Antifungal Activity of AF-55

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansSC53140.1250.250.5
Candida glabrataATCC 20010.250.51
Aspergillus fumigatusAf2930.060.1250.25
Cryptococcus neoformansH990.1250.250.5

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Effect of AF-55 on Ergosterol Biosynthesis

Treatment GroupErgosterol Content (% of Control)Squalene Accumulation (Fold Change)
Vehicle Control (DMSO)100 ± 5.21.0 ± 0.2
AF-55 (0.5 µg/mL)12.5 ± 2.118.7 ± 3.5
Fluconazole (8 µg/mL)45.3 ± 4.81.5 ± 0.4

Table 3: Thermal Shift Assay for Target Engagement

ProteinLigandMelting Temperature (Tₘ) in °CΔTₘ (°C)
Erg11p (recombinant)No Ligand48.2 ± 0.3-
Erg11p (recombinant)AF-55 (10 µM)55.7 ± 0.4+7.5
Erg11p (recombinant)Itraconazole (10 µM)54.9 ± 0.2+6.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro activity of AF-55 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.

  • Drug Dilution: AF-55 was serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC was determined as the lowest concentration of AF-55 that caused a significant diminution of growth (≥50% inhibition) compared to the drug-free control well.

Ergosterol Quantitation Assay

The impact of AF-55 on the ergosterol biosynthesis pathway was assessed by quantifying total cellular ergosterol content.

  • Culture and Treatment: C. albicans cells were grown to mid-log phase in YPD broth and then treated with AF-55 (at 4x MIC), fluconazole (positive control), or DMSO (vehicle control) for 4 hours.

  • Sterol Extraction: Cells were harvested, washed, and saponified with 25% alcoholic potassium hydroxide. Non-saponifiable lipids were extracted with n-heptane.

  • Spectrophotometric Analysis: The extracted sterols were scanned between 240 and 300 nm using a UV-Vis spectrophotometer. The presence of ergosterol and 24(28)-dehydroergosterol results in a characteristic four-peaked curve. Ergosterol content was calculated as a percentage of the wet weight of the cells.

Chemogenomic Profiling in Saccharomyces cerevisiae

A genome-wide fitness profiling approach using a collection of S. cerevisiae deletion mutants was employed to identify gene deletions that confer hypersensitivity to AF-55.

  • Mutant Library Screening: The haploid deletion mutant array (DMA) of S. cerevisiae (approx. 4,800 non-essential genes) was screened. Each mutant was grown in liquid YPD medium containing a sub-lethal concentration of AF-55 (MIC₂₀).

  • Growth Measurement: Optical density (OD₆₀₀) was measured at regular intervals for 48 hours using an automated plate reader.

  • Data Analysis: The growth fitness of each mutant in the presence of AF-55 was compared to its fitness in the control condition (DMSO). A sensitivity score (Z-score) was calculated for each mutant. Mutants with Z-scores < -3 were considered hypersensitive. Genes from the ergosterol biosynthesis pathway (ERG11, ERG1, ERG25) were identified as top hits.

Recombinant Protein Expression and Thermal Shift Assay

A cellular thermal shift assay (CETSA) was adapted for purified recombinant protein to validate direct binding of AF-55 to the identified target, Erg11p (Lanosterol 14-alpha-demethylase).

  • Protein Expression and Purification: The ERG11 gene from C. albicans was cloned into a pET vector with a His-tag and expressed in E. coli. The recombinant Erg11p was purified using nickel-affinity chromatography.

  • Binding Reaction: Purified Erg11p was incubated with AF-55 (10 µM), itraconazole (positive control), or DMSO (vehicle control) for 30 minutes at room temperature.

  • Thermal Denaturation: The protein-ligand mixtures were heated across a temperature gradient (30°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Quantification of Soluble Protein: The samples were centrifuged to pellet aggregated protein. The amount of soluble protein remaining in the supernatant was quantified by SDS-PAGE and densitometry. The melting temperature (Tₘ) is the temperature at which 50% of the protein is denatured. A shift in Tₘ (ΔTₘ) indicates direct ligand binding.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes and pathways involved in the target identification and validation of AF-55.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation HTS High-Throughput Screening Hit Hit Compound (AF-55) HTS->Hit Identifies MIC MIC/MFC Determination (Broad Spectrum Activity) Hit->MIC Characterized by Pheno Phenotypic Screening (Cell Wall Stress) MIC->Pheno Chemo Chemogenomic Profiling (S. cerevisiae Deletion Library) Pheno->Chemo Informs Hypo Hypothesis: AF-55 targets Ergosterol Biosynthesis Pathway Chemo->Hypo Identifies ERG gene sensitivity Ergo Ergosterol Quantitation Assay Hypo->Ergo Tests Target Identified Target: Erg11p Ergo->Target Confirms pathway Disruption Binding Direct Binding Assay (Thermal Shift Assay) Target->Binding Tests direct interaction Validation Validated Target Binding->Validation Confirms

Caption: Experimental workflow for AF-55 target identification and validation.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11p Erg11p (Lanosterol 14-alpha-demethylase) Lanosterol->Erg11p Intermediates 14-demethylated Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Erg11p->Intermediates AF55 AF-55 AF55->Erg11p Inhibition

Caption: The proposed mechanism of action of AF-55 targeting Erg11p.

Conclusion and Future Directions

The collective evidence from chemogenomic, biochemical, and biophysical assays strongly indicates that this compound (AF-55) exerts its fungicidal effect by directly targeting Erg11p (Lanosterol 14-alpha-demethylase), a critical enzyme in the ergosterol biosynthesis pathway. The observed accumulation of squalene and depletion of ergosterol is consistent with the inhibition of this enzyme. Direct binding of AF-55 to recombinant Erg11p was confirmed via a thermal shift assay, validating it as the molecular target.

The identification of Erg11p as the target of AF-55 places it in the same class as the widely used azole antifungals. However, its distinct chemical scaffold may offer advantages in overcoming existing resistance mechanisms. Future work will focus on:

  • Crystallizing the Erg11p-AF-55 complex to elucidate the precise binding mode.

  • Evaluating the efficacy of AF-55 against a broad panel of azole-resistant clinical isolates.

  • Conducting in vivo efficacy and toxicology studies in animal models of invasive fungal infections.

This systematic approach to target deconvolution provides a robust foundation for the continued preclinical and clinical development of AF-55 as a next-generation antifungal agent.

Structure-Activity Relationship (SAR) Studies of Novel Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, presents a significant challenge to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with improved efficacy, broader spectrum of activity, and novel mechanisms of action. A critical component of this endeavor is the systematic investigation of the structure-activity relationships (SAR) of promising lead compounds. Understanding how chemical modifications to a core scaffold influence antifungal potency and selectivity is paramount for rational drug design and optimization.

This technical guide provides an in-depth analysis of the SAR of a representative class of novel antifungal agents. While a specific "antifungal agent 55" was not identified in the public domain, this document synthesizes key findings from recent studies on various novel antifungal scaffolds, presenting a comprehensive overview of the principles and methodologies involved in their SAR exploration. The data and protocols presented herein are compiled from peer-reviewed research and are intended to serve as a valuable resource for professionals in the field of antifungal drug discovery.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activity of various derivatives of two distinct classes of novel antifungal agents: 3-substituted benzylthioquinolinium iodides and aromatic acylhydrazones. The data highlights the impact of different substituents on their potency against opportunistic fungal pathogens.

Table 1: Antifungal Activity of 3-Substituted Benzylthioquinolinium Iodides against Cryptococcus neoformans

Compound IDR-group (Substitution on Phenyl Ring)IC50 (µg/mL)[1]MIC (µg/mL)[1]MFC (µg/mL)[1]
9aH0.16--
9l4-CF30.05--
-2-CH3Potent--
-3-CH3Potent--
-4-CH3Potent--

IC50: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration. A lower value indicates higher potency.

Table 2: Antifungal Activity of Aromatic Acylhydrazones against Cryptococcus neoformans

Ring A SubstitutionRing B SubstitutionMIC80 (µg/mL)[2]
BromineBromine≤1
Various2-HydroxylEssential for activity
Various2-Hydroxyl-5-methylphenylLower selectivity
ChlorineChlorineTolerated
IodineIodineTolerated

MIC80: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal agents.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

  • Fungal Strains: Clinically relevant fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are used.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a concentration of 1-5 x 10^6 colony-forming units (CFU)/mL, as determined by spectrophotometry and confirmed by viable plate counts. This suspension is then further diluted in RPMI-1640 medium.

  • Drug Preparation: The antifungal compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: A standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 50% or 80% reduction) compared to the drug-free control well. This is typically determined by visual inspection or by measuring the optical density at a specific wavelength.[1][2]

2. Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined to assess whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).

  • Procedure: Following the MIC determination, an aliquot of the culture from each well that shows no visible growth is subcultured onto a drug-free agar plate.

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.[1]

3. Cytotoxicity Assay (e.g., against Vero cells)

This assay is crucial to assess the selectivity of the antifungal agent by determining its toxicity to mammalian cells.

  • Cell Line: A standard mammalian cell line, such as Vero (monkey kidney epithelial cells), is used.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration of the compound that causes 50% cell death (TC50 or IC50) is calculated.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows in antifungal SAR studies.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_activity Antifungal Activity Core Benzylthioquinolinium R1 Unsubstituted (H) Core->R1 leads to R2 Electron-withdrawing (e.g., 4-CF3) Core->R2 leads to R3 Alkyl (e.g., CH3) Core->R3 leads to Potent Potent Activity R1->Potent VeryPotent Very Potent Activity R2->VeryPotent R3->Potent Experimental_Workflow start Start: Novel Compound Synthesis mic_mfc In Vitro Susceptibility Testing (MIC & MFC Assays) start->mic_mfc cytotoxicity Mammalian Cell Cytotoxicity Assay start->cytotoxicity sar_analysis Structure-Activity Relationship Analysis mic_mfc->sar_analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design & Synthesis end End: Preclinical Candidate lead_optimization->end Acylhydrazone_SAR cluster_core Aromatic Acylhydrazone Core cluster_ringB Ring B Modifications cluster_activity Impact on Activity Core Core Structure Hydroxyl 2-Hydroxyl Group Core->Hydroxyl requires Methyl 2-Hydroxyl-5-methylphenyl Core->Methyl with Essential Essential for Activity Hydroxyl->Essential ReducedSelectivity Reduced Selectivity Methyl->ReducedSelectivity

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates robust in vitro susceptibility testing methods to guide therapeutic strategies and novel drug development. These application notes provide detailed protocols for determining the in vitro activity of the investigational compound, Antifungal Agent 55, against a range of fungal pathogens. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.

Data Presentation: Susceptibility of Fungal Isolates to this compound

The following tables summarize hypothetical in vitro susceptibility data for this compound against common fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, and zone diameters were measured using the disk diffusion method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesIsolate IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.510.125 - 2
Candida glabrataCBS 138280.5 - 16
Candida parapsilosisATCC 220190.250.50.06 - 1
Cryptococcus neoformansATCC 901120.1250.50.03 - 1
Aspergillus fumigatusAF293140.25 - 8
Aspergillus flavusATCC 204304280.5 - >16

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Disk Diffusion Zone Diameters for this compound (5 µg disk)

Fungal SpeciesIsolate IDMean Zone Diameter (mm)Zone Diameter Range (mm)
Candida albicansATCC 900282219 - 25
Candida glabrataCBS 1381512 - 18
Candida parapsilosisATCC 220192522 - 28
Cryptococcus neoformansATCC 901122825 - 32
Aspergillus fumigatusAF2931815 - 21
Aspergillus flavusATCC 2043041410 - 17

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27/M38-A2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[1][2]

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO).

  • 96-well, sterile, U-bottom microtiter plates.[1][3]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[1][4]

  • Fungal isolates and quality control strains.

  • Spectrophotometer.

  • Sterile saline or water.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates onto Sabouraud Dextrose Agar and incubate for 24-48 hours.

    • Harvest fungal colonies and suspend in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[1]

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the microtiter plate. The typical final concentration range is 0.016 to 16 µg/mL.

    • Add 100 µL of each drug concentration to the appropriate wells.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours (up to 72 hours for Cryptococcus spp.).[1]

  • Endpoint Determination (Reading the MIC):

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% for azoles and related compounds, or 100% for polyenes) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Disk Diffusion Method (Based on CLSI M44)

This method assesses the susceptibility of a fungal isolate to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk.[1][5]

Materials:

  • Blank paper disks (6 mm diameter).

  • This compound solution for disk impregnation (concentration to be optimized).

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[1][6]

  • Fungal isolates and quality control strains.

  • Sterile cotton swabs.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.[7]

  • Disk Application:

    • Aseptically apply a disk impregnated with this compound to the surface of the inoculated agar.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Zone Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Broth Microdilution A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Plate with Fungal Suspension A->C B Prepare Serial Dilutions of This compound in Plate B->C D Incubate at 35°C (24-48 hours) C->D E Read MIC (Lowest Inhibitory Concentration) D->E

Caption: Workflow for Broth Microdilution Susceptibility Testing.

G cluster_1 Hypothetical Mechanism of Action for this compound AA55 This compound Erg11 Lanosterol 14-alpha-demethylase (Erg11p) AA55->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Component of

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

G cluster_2 Logical Relationship for MIC Interpretation MIC MIC Value (µg/mL) BP_S ≤ Breakpoint S MIC->BP_S BP_R > Breakpoint R MIC->BP_R S Susceptible I Intermediate R Resistant BP_S->S True BP_S->I False BP_R->I False BP_R->R True

Caption: Interpretation of MIC values using clinical breakpoints.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal Agent 55 is a novel investigational compound belonging to the azole class of antifungal drugs. Its primary mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, cessation of growth, and cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development of this compound, providing essential data on its potency and spectrum of activity against various fungal pathogens.

These application notes provide detailed protocols for determining the MIC of this compound using standardized methods, including broth microdilution and disk diffusion, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Activity of this compound

The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal isolates. The MIC values, defined as the lowest concentration of the agent that inhibits the visible growth of a microorganism, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1000.03 - 10.1250.5
Candida glabrata1000.125 - 80.54
Candida parapsilosis1000.015 - 0.50.060.25
Candida tropicalis500.06 - 20.251
Candida krusei500.25 - 1628

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus1000.125 - 40.52
Aspergillus flavus500.25 - 814
Aspergillus niger500.5 - 1628
Cryptococcus neoformans500.06 - 20.251

MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.

Experimental Protocols

Broth Microdilution MIC Assay (CLSI M27/M38-Based)

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum, standardized to the appropriate density

  • Spectrophotometer or microplate reader

  • Sterile DMSO (as a solvent control)

  • Positive growth control (no drug) and negative sterility control (no inoculum) wells

Procedure:

  • Drug Dilution:

    • Prepare a serial 2-fold dilution of this compound in RPMI 1640 medium directly in the 96-well plate.

    • For a final concentration range of 0.015 to 16 µg/mL, add 100 µL of RPMI to all wells except the first column.

    • Add 200 µL of the starting drug concentration to the first well and perform serial dilutions by transferring 100 µL across the plate. Discard the final 100 µL from the last drug well.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Adjust a suspension in sterile water to match a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI to obtain the final inoculum density of 0.5-2.5 x 10³ CFU/mL.

    • For filamentous fungi (Aspergillus spp.), culture on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final inoculum density of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final standardized fungal inoculum to each well containing 100 µL of the drug dilution. This brings the total volume to 200 µL and halves the drug concentration to the final desired range.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the plates at 35°C.

    • Read yeast plates after 24-48 hours.

    • Read mold plates after 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50% for azoles) in turbidity compared to the growth control well. This can be assessed visually or by using a microplate reader at 530 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drug Prepare Serial Drug Dilutions in Plate inoculate Inoculate Microplate Wells (100 µL Inoculum + 100 µL Drug) prep_drug->inoculate prep_inoculum Standardize Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_plate Read Results Visually or with Plate Reader incubate->read_plate determine_mic Determine MIC (Lowest Concentration with ≥50% Inhibition) read_plate->determine_mic

Fig 1. Broth Microdilution Experimental Workflow.
Disk Diffusion Assay (CLSI M44-Based)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

Materials:

  • 6 µm filter paper disks

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum, standardized to 0.5 McFarland

  • Sterile swabs

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a defined amount of this compound. A standard disk content (e.g., 10 µg) should be established.

  • Inoculum and Plating:

    • Dip a sterile swab into the standardized 0.5 McFarland fungal suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the this compound disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 18-24 hours (for yeasts) or 48 hours (for molds).

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete or marked reduction of growth around the disk to the nearest millimeter.

    • The interpretation of the zone diameter (Susceptible, Intermediate, or Resistant) requires correlation with MIC data and the establishment of clinical breakpoints.

Mechanism of Action Pathway

This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. By inhibiting the lanosterol 14-alpha-demethylase enzyme, the agent prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane Incorporates into enzyme->ergosterol Catalyzes Conversion agent55 This compound agent55->enzyme   Inhibits

Fig 2. Inhibition of Ergosterol Biosynthesis by this compound.

Conclusion

The protocols outlined in these application notes provide robust and standardized methods for determining the in vitro efficacy of this compound. The broth microdilution assay offers quantitative MIC data essential for drug development and resistance monitoring, while the disk diffusion method serves as a valuable tool for routine susceptibility screening. The potent, broad-spectrum activity demonstrated by this compound against key fungal pathogens validates its mechanism of action and supports its continued investigation as a promising new antifungal therapeutic.

Application Note: Cytotoxicity Assessment of Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal agent 55 is a novel compound under investigation for its potential therapeutic applications. Assessing its cytotoxic profile is a critical step in the preclinical evaluation process to determine its safety and therapeutic window. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells after 24-hour Exposure

Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability% Cytotoxicity
Control (0) 1.2540.089100.000.00
1 1.1980.07595.534.47
5 1.0520.06383.8916.11
10 0.8760.05169.8630.14
25 0.5430.04243.3056.70
50 0.2110.03316.8383.17
100 0.0890.0157.1092.90

Experimental Protocols

MTT Assay Protocol for Cytotoxicity of this compound

This protocol details the steps for determining the cytotoxicity of this compound against a selected cell line (e.g., HeLa).

1. Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 1 to 100 µg/mL.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a negative control (untreated cells in medium only).

  • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for another 24 hours (or desired exposure time) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Calculate the percentage of cytotoxicity: % Cytotoxicity = 100 - % Cell Viability

  • Plot a dose-response curve of this compound concentration versus cell viability to determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa) cell_seeding Cell Seeding (5x10³ cells/well) cell_culture->cell_seeding treatment Treat Cells (24h) cell_seeding->treatment drug_prep Prepare Serial Dilutions of Agent 55 drug_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition formazan_dissolution Dissolve Formazan in DMSO mtt_addition->formazan_dissolution absorbance_reading Read Absorbance (570nm) formazan_dissolution->absorbance_reading data_analysis Calculate % Viability & IC50 absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agent55 This compound receptor Fungal Cell Membrane Receptor agent55->receptor Binding caspase_cascade Caspase Cascade Activation receptor->caspase_cascade ros Reactive Oxygen Species (ROS) Production receptor->ros apoptosis Apoptosis caspase_cascade->apoptosis ros->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by an antifungal agent.

Application Notes and Protocols for Antifungal Agent 55 in Animal Models of Fungal Infection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on the use of "Antifungal agent 55" (also known as compound A07) in animal models of fungal infection is limited. The following application notes and protocols are provided as a generalized template based on standard practices for the preclinical evaluation of novel antifungal agents. Researchers should adapt these protocols based on the specific physicochemical properties, in vitro activity, and pharmacokinetic profile of this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear interpretation and comparison. The following tables are templates for presenting efficacy and pharmacokinetic data.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Administration RouteDosing FrequencyMean Survival Time (Days)Fungal Burden (Log10 CFU/g) - KidneyFungal Burden (Log10 CFU/g) - Brain
Vehicle Control-IVOnce Daily
This compoundIVOnce Daily
This compoundIVOnce Daily
This compoundPOOnce Daily
Comparator Drug (e.g., Fluconazole)POOnce Daily

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV) - Dose X mg/kgOral (PO) - Dose Y mg/kg
Cmax (µg/mL)
Tmax (h)
AUC (0-t) (µg·h/mL)
Half-life (t1/2) (h)
Bioavailability (%)
Tissue Distribution (µg/g) - Kidney
Tissue Distribution (µg/g) - Brain
Tissue Distribution (µg/g) - Lung

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candida albicans Infection

This protocol describes a common model to assess the efficacy of an antifungal agent against a systemic Candida albicans infection in mice.

1. Materials:

  • Candida albicans strain (e.g., SC5314)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Phosphate-buffered saline (PBS), sterile

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old)

  • This compound, vehicle, and comparator drug

  • Standard laboratory equipment for microbiology and animal handling

2. Inoculum Preparation:

  • Streak the C. albicans strain onto an SDA plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into SDB and incubate at 30°C for 18 hours with shaking.

  • Harvest the yeast cells by centrifugation, wash three times with sterile PBS.

  • Resuspend the cells in sterile PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

3. Infection Procedure:

  • Acclimatize mice for at least 3 days before the experiment.

  • Infect mice with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.

4. Treatment Regimen:

  • Randomly divide the infected mice into treatment and control groups (n=10 per group).

  • Initiate treatment 2 hours post-infection.

  • Administer this compound, vehicle, or a comparator drug at the desired doses and routes as outlined in Table 1.

  • Continue treatment for a predetermined period (e.g., 7 days).

5. Outcome Assessment:

  • Survival: Monitor the mice daily for 21 days and record mortality.

  • Fungal Burden:

    • On day 3 post-infection, euthanize a subset of mice from each group (n=3-5).

    • Aseptically remove kidneys and brain.

    • Weigh the organs and homogenize them in sterile PBS.

    • Plate serial dilutions of the homogenates onto SDA plates.

    • Incubate at 37°C for 24-48 hours and count the colonies to determine the CFU/gram of tissue.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the basic pharmacokinetic profile of this compound.

1. Animal Dosing:

  • Use healthy, non-infected mice.

  • For intravenous (IV) administration, administer a single bolus dose of this compound via the tail vein.

  • For oral (PO) administration, administer a single dose via oral gavage.

2. Sample Collection:

  • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Collect plasma by centrifugation.

  • For tissue distribution, euthanize groups of mice at selected time points and collect relevant tissues (e.g., kidney, brain, lung).

3. Sample Analysis:

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Endpoint Analysis inoculum Inoculum Preparation (C. albicans) infection Animal Infection (IV Injection) inoculum->infection drug_prep Drug Formulation (this compound) treatment Treatment Administration (IV or PO) drug_prep->treatment infection->treatment monitoring Daily Monitoring (Survival) treatment->monitoring fungal_burden Fungal Burden Analysis (Kidney, Brain) treatment->fungal_burden pk_study Pharmacokinetic Analysis (Blood, Tissues) treatment->pk_study outcome Data Interpretation & Efficacy Determination monitoring->outcome fungal_burden->outcome pk_study->outcome

Caption: Experimental workflow for in vivo testing of this compound.

ergosterol_pathway cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Catalyzed by enzyme1 Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Catalyzed by enzyme2 14-alpha-demethylase (CYP51) enzyme1->lanosterol enzyme2->ergosterol inhibition->enzyme2 azole_agent Azole Antifungals (e.g., Fluconazole) azole_agent->inhibition

Application Notes and Protocols for the Quantification of Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 55 is a novel investigational triazole derivative demonstrating potent activity against a broad spectrum of fungal pathogens. As with any new chemical entity, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm, determined from the UV absorption spectrum of this compound.[1][2]

  • Injection Volume: 20 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh approximately 10 mg of the this compound bulk powder, dissolve in 10 mL of methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • Sample Preparation (Formulation): For a formulated product, dissolve a quantity of the product equivalent to 10 mg of this compound in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase to a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

1.3. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 260 nm F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and serum, which is essential for pharmacokinetic and therapeutic drug monitoring (TDM).[3][4][5]

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be determined by direct infusion. For illustrative purposes:

    • This compound: m/z 450.2 -> 320.1

    • Internal Standard (e.g., a stable isotope-labeled analog): m/z 455.2 -> 325.1

2.2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol (1 mg/mL).

  • Calibration Standards: Prepare calibration standards in blank plasma ranging from 1 ng/mL to 1000 ng/mL by spiking with the working standard solutions.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, standard, or blank, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.[3]

2.3. Data Analysis:

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample (100 µL) B Add Acetonitrile with IS (300 µL) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Area Ratio (Analyte/IS) H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification in plasma.

Signaling Pathway and Logical Relationships

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the sample matrix and the required sensitivity. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Bulk Bulk Drug / Simple Formulation Matrix->Bulk Simple Biological Biological Fluid (Plasma, Serum, etc.) Matrix->Biological Complex Sensitivity Is high sensitivity required (e.g., < 1 µg/mL)? HPLC Use HPLC-UV Method Sensitivity->HPLC No LCMSMS Use LC-MS/MS Method Sensitivity->LCMSMS Yes Bulk->Sensitivity Biological->LCMSMS

Caption: Decision tree for selecting an analytical method.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for analysis in complex biological matrices. Proper method validation should always be performed according to regulatory guidelines to ensure data quality and reliability.[6]

References

Application Notes and Protocols for Antifungal Agent 55 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 55, also identified as compound A07, is a novel antifungal compound with potent activity against a range of fungal pathogens, including fluconazole-resistant strains of Candida albicans.[1] As a selenium-containing analogue of miconazole, its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity of the fungal cell membrane.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel antifungal compounds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, similar to other azole antifungals, targets the fungal enzyme 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[1][2][3][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol.[1][6] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and cell death.[1]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Mevalonate Pathway Squalene Squalene ...->Squalene Ergosterol Ergosterol ...->Ergosterol Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (ERG11/CYP51) 4,4-dimethyl-cholesta-8,14,24-trienol->... ... Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound 14α-demethylase (ERG11/CYP51) 14α-demethylase (ERG11/CYP51) This compound->14α-demethylase (ERG11/CYP51) Inhibition Azoles (e.g., Miconazole) Azoles (e.g., Miconazole) Azoles (e.g., Miconazole)->14α-demethylase (ERG11/CYP51)

Caption: Mechanism of action of this compound.

Quantitative Data: Antifungal Activity

The following tables summarize the in vitro activity of this compound and other relevant azole antifungals against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound

OrganismMIC Range (µg/mL)Reference
Candida albicans (including Fluconazole-resistant strains)0.25 - 1[1]

Table 2: Comparative In Vitro Activity of Miconazole and Other Azoles

OrganismAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicansMiconazole0.03 - >1280.120.5[8]
Fluconazole0.12 - >1280.564[8]
Itraconazole0.03 - 160.060.25[8]
Voriconazole0.03 - 160.030.06[8]
Candida glabrataMiconazole0.03 - >1280.51[8]
Fluconazole0.12 - >1288128[8]
Itraconazole0.03 - 160.251[8]
Voriconazole0.03 - 160.120.5[8]
Candida kruseiMiconazole0.03 - >1280.51[8]
Fluconazole0.12 - >12864128[8]
Itraconazole0.03 - 160.250.5[8]
Voriconazole0.03 - 160.250.5[8]
Aspergillus fumigatusItraconazole0.02 - 16-1-2[9]
Voriconazole0.02 - 16-0.5-2[9]
Posaconazole0.03 - 160.120.25[4]

High-Throughput Screening Protocol: Broth Microdilution Assay

This protocol outlines a standardized broth microdilution method for determining the antifungal activity of test compounds, such as this compound, in a 96-well or 384-well microtiter plate format. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials and Reagents:

  • Fungal isolates (e.g., Candida albicans)

  • Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • This compound stock solution (in DMSO)

  • Control antifungal agents (e.g., Miconazole, Fluconazole, Amphotericin B)

  • Sterile 96-well or 384-well flat-bottom microtiter plates

  • Sterile DMSO

  • Sterile saline or PBS

  • Spectrophotometer or plate reader

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • (Optional) Resazurin or other viability indicator dye

Experimental Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Prepare Compound Plates Prepare Compound Plates Start->Prepare Compound Plates Inoculate Plates Inoculate Plates Prepare Fungal Inoculum->Inoculate Plates Prepare Compound Plates->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Measure Growth/Viability Measure Growth/Viability Incubate Plates->Measure Growth/Viability Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Measure Growth/Viability->Data Analysis (IC50/MIC) End End Data Analysis (IC50/MIC)->End

References

Troubleshooting & Optimization

"Antifungal agent 55" optimizing dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on optimizing the in vitro dosage of Antifungal Agent 55 (AFA55).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for AFA55?

A1: AFA55 is an experimental, non-competitive inhibitor of the fungal enzyme 1,3-beta-D-glucan synthase. This enzyme is critical for the synthesis of β-glucan, an essential polysaccharide component of the fungal cell wall. By inhibiting this enzyme, AFA55 disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

MOA_AFA55 cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-beta-D-glucan synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Assembly Beta_Glucan->Cell_Wall AFA55 This compound AFA55->Inhibition Inhibition->Glucan_Synthase Inhibition

Caption: Mechanism of action for AFA55.

Q2: What is the recommended starting concentration range for in vitro susceptibility testing?

A2: For most common fungal strains, we recommend starting with a serial dilution range of 0.03 µg/mL to 16 µg/mL. This range should be sufficient to determine the Minimum Inhibitory Concentration (MIC) for susceptible species.

Q3: What are the appropriate solvents and stock solution preparation guidelines for AFA55?

A3: AFA55 is highly soluble in Dimethyl Sulfoxide (DMSO). Prepare a 10 mg/mL primary stock solution in 100% DMSO. For experiments, this stock should be further diluted in the appropriate culture medium. Ensure the final DMSO concentration in your assay does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or growth inhibition.

Q4: What are the typical MIC values for AFA55 against common fungal pathogens?

A4: MIC values can vary based on the specific strain and testing conditions. The table below summarizes the typical MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) observed in standardized tests.

Data Presentation

Table 1: In Vitro Susceptibility of AFA55 Against Common Fungal Pathogens

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.251
Candida glabrata0.52
Aspergillus fumigatus0.1250.5
Cryptococcus neoformans14
Rhizopus oryzae>16>16

Table 2: Cytotoxicity Profile of AFA55

Cell LineCell TypeIC50 (µg/mL)
HepG2Human Liver Carcinoma> 50
A549Human Lung Carcinoma> 50
HEK293Human Embryonic Kidney45

Troubleshooting Guides

Issue 1: I am observing high variability in my MIC results between experiments.

  • Possible Cause 1: Inoculum preparation. Inconsistent fungal inoculum density is a common source of variability.

    • Solution: Ensure you are using a spectrophotometer to standardize your inoculum to the recommended cell density (e.g., 0.5 McFarland standard) for each experiment.

  • Possible Cause 2: AFA55 degradation. The compound may be sensitive to temperature or light.

    • Solution: Prepare fresh dilutions of AFA55 from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the primary stock solution. Store the stock at -20°C or lower, protected from light.

Issue 2: AFA55 appears to be cytotoxic to my mammalian cell lines at effective antifungal concentrations.

  • Possible Cause 1: High final solvent concentration. The DMSO used to dissolve AFA55 can be toxic to mammalian cells at concentrations above 1%.

    • Solution: Recalculate your dilutions to ensure the final DMSO concentration in your cell culture wells is below 1%. Run a solvent control (media + DMSO) to confirm that the solvent alone is not causing the observed cytotoxicity.

  • Possible Cause 2: Off-target effects. While AFA55 has shown low cytotoxicity in standard cell lines (Table 2), your specific cell line may be more sensitive.

    • Solution: Perform a dose-response curve to determine the precise IC50 for your cell line. Consider reducing the treatment duration or using a more resistant cell line if the therapeutic window is too narrow.

Issue 3: I noticed that AFA55 precipitates out of the solution in my culture medium.

  • Possible Cause: Poor solubility in aqueous media. Although soluble in DMSO, AFA55 has low aqueous solubility. High concentrations can lead to precipitation when diluted in buffer or media.

    • Solution: Do not exceed a 1:100 dilution of the 10 mg/mL DMSO stock into your final medium. If higher concentrations are needed, consider the use of a solubilizing agent like Tween 80 (at a final concentration of 0.01-0.05%), but ensure you run a control to test for any intrinsic antifungal or cytotoxic effects of the agent itself.

Experimental Protocols & Workflows

Protocol 1: Broth Microdilution for MIC Determination

  • Prepare AFA55 Dilutions: Create a 2x working stock of AFA55 in RPMI-1640 media. Perform serial dilutions in a 96-well plate to achieve a range from 32 µg/mL to 0.06 µg/mL.

  • Standardize Inoculum: Culture the fungal strain overnight. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Inoculate Plate: Dilute the standardized inoculum into RPMI-1640 media so that adding 100 µL to each well results in a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • Determine MIC: The MIC is the lowest concentration of AFA55 that causes complete visual inhibition of fungal growth.

Workflow_AFA55 cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_stock Prepare 10 mg/mL AFA55 Stock in DMSO serial_dilute Serial Dilute AFA55 in 96-Well Plate prep_stock->serial_dilute prep_inoculum Standardize Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Visually Read MIC incubate->read_mic determine_si Calculate Selectivity Index (SI = IC50 / MIC) read_mic->determine_si cytotoxicity Perform Cytotoxicity Assay (e.g., MTT on HeLa) cytotoxicity->determine_si

Caption: Workflow for in vitro dosage optimization of AFA55.

"Antifungal agent 55" potential off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Antifungal Agent 55 (AFA-55). This guide provides troubleshooting information and frequently asked questions regarding potential off-target effects observed during experimentation. AFA-55 is a novel imidazole-based compound designed to inhibit fungal lanosterol 14α-demethylase (ERG11), a critical enzyme in ergosterol biosynthesis. While highly potent against its intended target, cross-reactivity with mammalian orthologs and other structurally related proteins can occur.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our mammalian cell lines at concentrations near the antifungal IC50. What could be the cause?

A1: This is a common issue that may stem from off-target effects. This compound, while targeting fungal ERG11, can exhibit inhibitory activity against human cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP51A1 (the human ortholog of ERG11). Inhibition of these enzymes can disrupt critical cellular processes, including steroid hormone synthesis and xenobiotic metabolism, leading to cytotoxicity. We recommend performing a dose-response cell viability assay and comparing the cytotoxic IC50 with the antifungal IC50 to determine the therapeutic window.

Q2: Our in vivo models are showing signs of hepatotoxicity. Is this a known issue with AFA-55?

A2: Yes, hepatotoxicity can be a potential liability. The liver is a major site of drug metabolism, with high expression levels of CYP enzymes. Off-target inhibition of hepatic CYP enzymes by AFA-55 can lead to the accumulation of toxic metabolites or interfere with the clearance of other compounds, resulting in liver damage. Monitoring liver function markers (e.g., ALT, AST) in your in vivo studies is highly recommended.

Q3: We have noticed an unexpected decrease in the phosphorylation of a specific substrate in our kinase assay screening. Could AFA-55 be a kinase inhibitor?

A3: While AFA-55 is not designed as a kinase inhibitor, some imidazole-containing compounds have been reported to have off-target kinase activity. We have preliminary data suggesting weak, non-specific inhibition of certain kinases at high concentrations (>50 µM). If your experiments involve sensitive kinase-driven pathways, we advise performing a broad-spectrum kinase panel screen to de-risk this possibility.

Troubleshooting Guide

Issue 1: High Background Signal in Cell-Based Reporter Assays
  • Possible Cause: Interference with reporter enzyme (e.g., Luciferase, β-galactosidase) activity or cellular ATP levels. Off-target effects on general metabolic pathways can reduce cellular ATP, affecting luciferase-based readouts.

  • Troubleshooting Steps:

    • Run a control experiment to test the effect of AFA-55 directly on the purified reporter enzyme.

    • Perform a cell viability/cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in parallel with your reporter assay.

    • Normalize the reporter gene activity to a measure of cell viability to correct for cytotoxic effects.

Issue 2: Inconsistent Antifungal Efficacy in Co-culture Models
  • Possible Cause: AFA-55's metabolism by mammalian cells in the co-culture system could be reducing its effective concentration. Inhibition of CYP enzymes might also affect the metabolism of media components into forms that either help or hinder fungal growth.

  • Troubleshooting Steps:

    • Measure the concentration of AFA-55 in the culture medium over time using LC-MS to determine its stability and metabolic rate.

    • Test the antifungal efficacy in a conditioned medium that has been pre-incubated with the mammalian cells to assess the impact of secreted factors.

    • Consider using a 3D or barrier model to more accurately simulate the host-pathogen environment.

Quantitative Data Summary

The following tables summarize the known on-target and off-target activity of this compound.

Table 1: In Vitro Potency of this compound

Target Organism Assay Type IC50 (nM)
Lanosterol 14α-demethylase (ERG11) Candida albicans Recombinant Enzyme 15
Lanosterol 14α-demethylase (ERG11) Aspergillus fumigatus Recombinant Enzyme 28
Whole Cell (MIC) Candida albicans Broth Microdilution 60

| Whole Cell (MIC) | Aspergillus fumigatus | Broth Microdilution | 110 |

Table 2: Off-Target Profile of this compound

Off-Target Organism Assay Type IC50 (nM)
Cytochrome P450 51A1 (CYP51A1) Human Recombinant Enzyme 850
Cytochrome P450 3A4 (CYP3A4) Human Recombinant Enzyme 2,100
Cytochrome P450 2C9 (CYP2C9) Human Recombinant Enzyme > 20,000
Src Family Kinase (c-Src) Human Kinase Panel Screen > 50,000

| hERG Channel | Human | Patch Clamp Assay | 15,500 |

Key Experimental Protocols

Protocol 1: Human Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the IC50 of AFA-55 against key human CYP isoforms.

Methodology:

  • Reagents: Recombinant human CYP enzymes (e.g., CYP3A4, CYP51A1), a fluorescent probe substrate specific for each isoform (e.g., Vivid® Substrates), NADPH regenerating system, and AFA-55.

  • Procedure: a. Prepare a serial dilution of AFA-55 in a 96-well plate. b. Add the recombinant CYP enzyme and the NADPH regenerating system to each well. c. Pre-incubate for 10 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorescent probe substrate. e. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate metabolism. Plot the percent inhibition against the logarithm of AFA-55 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability MTS Assay

Objective: To measure the cytotoxic effect of AFA-55 on a mammalian cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of AFA-55 and incubate for 48 hours.

  • MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to vehicle-treated control wells. Plot the percent viability against the logarithm of AFA-55 concentration to calculate the cytotoxic IC50.

Visualizations

G cluster_fungal Fungal Cell (e.g., Candida albicans) AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 Lanosterol 14α-demethylase (ERG11) Lanosterol->ERG11  Target Enzyme Ergosterol Ergosterol Membrane Fungal Membrane (Altered Fluidity) Ergosterol->Membrane AFA55 This compound AFA55->ERG11 Inhibition ERG11->Ergosterol

Caption: Intended mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

G cluster_human Human Hepatocyte Cholesterol Cholesterol Synthesis Toxicity Cellular Toxicity Cholesterol->Toxicity Steroid Steroid Hormone Synthesis Steroid->Toxicity Xenobiotic Xenobiotic Metabolism Xenobiotic->Toxicity AFA55 This compound CYP51A1 CYP51A1 (Human Ortholog) AFA55->CYP51A1 Off-Target Inhibition CYP3A4 CYP3A4 AFA55->CYP3A4 Off-Target Inhibition CYP51A1->Cholesterol CYP3A4->Steroid CYP3A4->Xenobiotic

Caption: Key off-target effects of this compound on human cytochrome P450 (CYP) enzymes.

G start Observation of Unexpected Phenotype (e.g., Cytotoxicity) step1 Step 1: Target Class Liability Screen (e.g., CYP Panel) start->step1 Hypothesis-Driven step2 Step 2: Broad-Spectrum Screening (Kinase, GPCR Panels) step1->step2 If Negative or Unexplained step3 Step 3: Validate Hits in Orthogonal Assays (e.g., Cell-Based) step2->step3 Prioritize Hits end Identify & Characterize Off-Target Liability step3->end

Technical Support Center: Antifungal Agent 55 (Amphotericin B Analogue)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding "Antifungal Agent 55," a polyene macrolide antifungal analogous to Amphotericin B. Due to its structural characteristics, it shares similar stability and degradation concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other polyene antifungals, exhibits its primary effect by binding to ergosterol, a key sterol component of the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane. The subsequent leakage of essential intracellular components, particularly potassium ions, disrupts membrane potential and metabolic function, ultimately leading to fungal cell death.

Q2: My stock solution of this compound has a distinct yellow color. Is this normal?

Yes, a yellow color is characteristic of a fresh, properly prepared solution of a polyene antifungal like Amphotericin B in its monomeric, active form. This color is due to the conjugated double bond system in the molecule's structure. However, changes in the color's intensity or a shift towards opalescence can indicate aggregation or degradation.

Q3: What are the optimal storage conditions for this compound stock solutions?

To ensure stability and prevent degradation, stock solutions should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO). These stock solutions must be stored protected from light at low temperatures, ideally at -20°C or -80°C. Light exposure can cause photo-oxidation, while improper storage temperatures can lead to aggregation and loss of activity. Avoid repeated freeze-thaw cycles, which can promote the formation of inactive aggregates.

Q4: How does pH affect the stability and activity of this compound?

The pH of the aqueous medium significantly impacts the agent's aggregation state and stability. This compound is most stable and active in its monomeric form, which is favored at neutral to slightly alkaline pH (7.0-7.5). In acidic environments (pH below 6), the molecule is prone to self-aggregation, forming larger, less active, and potentially more toxic species. This aggregation can lead to precipitation and a significant loss of antifungal efficacy.

Troubleshooting Guide

Problem 1: Significant Loss of Antifungal Activity in My Assay

  • Possible Cause 1: Degradation due to Improper Storage. The agent may have degraded due to light exposure or being stored at an incorrect temperature. Polyenes are highly susceptible to photo-degradation.

    • Solution: Always prepare fresh working solutions from a properly stored, frozen stock. Ensure all experimental steps involving the agent are performed with minimal light exposure (e.g., by using amber-colored tubes). Confirm storage temperature of stock solutions.

  • Possible Cause 2: Aggregation in Aqueous Media. The agent may have aggregated upon dilution into your aqueous assay buffer, especially if the buffer has an acidic pH. Aggregated forms have significantly lower antifungal activity.

    • Solution: Verify the pH of your final assay medium is within the optimal range (pH 7.0-7.5). Consider pre-diluting the stock in a small volume of a compatible solvent before final dilution into the aqueous buffer to minimize immediate aggregation. Use the protocol below (Protocol 1 ) to check for aggregation via UV-Vis spectrophotometry.

Problem 2: My Working Solution is Cloudy or Has Precipitated

  • Possible Cause 1: Poor Solubility. The concentration of the agent in the aqueous buffer may exceed its solubility limit, causing it to precipitate.

    • Solution: Lower the final concentration of the agent in your experiment. Alternatively, incorporate a solubilizing agent, such as deoxycholate, which is often used in commercial formulations to maintain solubility and stability in aqueous solutions.

  • Possible Cause 2: pH-Induced Aggregation. As mentioned, acidic pH is a primary driver of aggregation and subsequent precipitation.

    • Solution: Immediately check and adjust the pH of your buffer to the neutral or slightly alkaline range. Ensure all components of your media are pH-stable. The workflow below outlines steps to diagnose this issue.

Problem 3: High Variability Between Experimental Replicates

  • Possible Cause 1: Inconsistent Solution Preparation. Inadequate vortexing or mixing when diluting the viscous DMSO stock can lead to concentration gradients and inconsistent dosing in replicate wells.

    • Solution: Ensure the stock solution is completely thawed and vortexed thoroughly before making dilutions. When preparing working solutions, pipette mix vigorously after adding the agent to the buffer to ensure homogeneity.

  • Possible Cause 2: Time-Dependent Aggregation. The agent may be aggregating over the course of your experiment, leading to different results in plates or wells that are set up first versus last.

    • Solution: Prepare the working solution immediately before it is needed for the experiment. Minimize the time between solution preparation and its addition to the assay plates.

Data on Stability and Solubility

Table 1: Stability of this compound Under Various Conditions

ConditionEffect on StabilityRecommendation
Light Exposure Rapid photo-oxidation and degradation, leading to loss of activity.Protect from light at all times using amber vials or aluminum foil.
Temperature > 4°C Increased rate of aggregation and chemical degradation in aqueous solutions.Store stock solutions at -20°C or below. Keep working solutions on ice.
Acidic pH (< 6.0) Promotes formation of large, inactive, and potentially toxic aggregates.Maintain experimental pH between 7.0 and 7.5.
Alkaline pH (> 8.0) Increased rate of hydrolysis and degradation over extended periods.Buffer experimental media to a stable pH of 7.0-7.5.
Freeze-Thaw Cycles Promotes aggregation.Aliquot stock solutions into single-use volumes to avoid repeated cycling.

Table 2: Solubility Profile of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) High (>10 mg/mL)Recommended solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) High (>10 mg/mL)Alternative solvent for stock solutions.
Methanol ModerateCan be used for some analytical purposes but not ideal for stock solutions.
Water / Aqueous Buffers Very Low (<0.1 mg/mL)Prone to aggregation. Solubility is pH-dependent.

Experimental Protocols

Protocol 1: Assessing Aggregation State using UV-Vis Spectrophotometry

This protocol allows for the qualitative assessment of the aggregation state of this compound in your experimental buffer. The monomeric (active) form has a characteristic absorption spectrum that changes upon aggregation.

Methodology:

  • Prepare your standard aqueous experimental buffer.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Dilute the stock solution into your buffer to the final working concentration. Mix thoroughly.

  • Immediately transfer the solution to a quartz cuvette.

  • Scan the absorbance of the solution from 300 nm to 450 nm using a UV-Vis spectrophotometer.

  • Interpretation:

    • A spectrum with a prominent peak around 408 nm and a well-defined shoulder at 383 nm indicates the presence of the active, monomeric form.

    • The appearance of a new, blue-shifted peak around 330-340 nm is a clear indicator of the formation of non-active aggregates .

    • A general loss of spectral definition and increased light scattering (rising baseline) suggests the formation of large, precipitated aggregates.

Protocol 2: Quantifying Degradation by High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the intact agent over time, providing a clear measure of chemical stability under specific conditions.

Methodology:

  • Sample Preparation:

    • Incubate the agent in your desired test condition (e.g., specific buffer, temperature, light exposure) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, take an aliquot of the sample and mix it 1:1 with cold methanol or acetonitrile to precipitate proteins and halt degradation.

    • Centrifuge the sample at >10,000 x g for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of organic solvent to aqueous buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the wavelength of maximum absorbance for the agent (typically around 408 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Run a standard of the pure agent to determine its retention time.

    • For each sample, integrate the peak area corresponding to the intact agent.

    • Plot the peak area against time. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated from this curve.

Visualizations

cluster_workflow Troubleshooting Workflow: Solution Precipitation Start Solution appears cloudy or has precipitate Check_pH Measure pH of the solution Start->Check_pH pH_Low Is pH < 6.5? Check_pH->pH_Low Adjust_pH Adjust pH to 7.0-7.5 with dilute NaOH pH_Low->Adjust_pH Yes Concentration_High Concentration may be too high for buffer pH_Low->Concentration_High No Reassess Does precipitate dissolve? Adjust_pH->Reassess Reassess->Concentration_High No Resolved Issue Resolved Reassess->Resolved Yes Lower_Conc Action: Lower final concentration or add solubilizing agent Concentration_High->Lower_Conc

Caption: Troubleshooting workflow for diagnosing and resolving precipitation issues.

cluster_membrane Fungal Cell Membrane cluster_agent Extracellular Space cluster_pore Pore Formation cluster_leakage Cellular Disruption Ergosterol Ergosterol Pore Membrane Pore/ Ion Channel Ergosterol->Pore Forms Phospholipid Phospholipid Agent This compound (Monomer) Agent->Ergosterol Binds to Ergosterol Ions K+ Ions Pore->Ions Allows Leakage of Death Fungal Cell Death Ions->Death Leads to

Caption: Mechanism of action of this compound at the fungal cell membrane.

Active Active Agent 55 (Monomeric) Photo Photo-oxidation (Inactive Products) Active->Photo Light Exposure Hydrolysis Hydrolysis (Inactive Products) Active->Hydrolysis Alkaline pH (>8) Aggregates Self-Aggregation (Inactive) Active->Aggregates Acidic pH (<6) High Concentration

Caption: Primary degradation and inactivation pathways for this compound.

"Antifungal agent 55" minimizing cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 55" is a placeholder designation. The data, protocols, and troubleshooting advice provided herein are based on the well-characterized properties of Amphotericin B , a potent polyene antifungal agent known for its potential cytotoxicity in mammalian cell cultures. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound acts by binding to sterols within cell membranes, forming transmembrane pores or channels.[1] This leads to a rapid leakage of essential monovalent ions (like K+, Na+, H+) and small molecules, disrupting cellular homeostasis and leading to cell death.[1] Its antifungal selectivity is based on a higher affinity for ergosterol, the primary sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[1]

Q2: Why does this compound exhibit cytotoxicity in mammalian cell cultures?

Despite its preference for fungal ergosterol, this compound also binds to cholesterol in mammalian cell membranes.[1] This interaction forms similar pores, compromising membrane integrity and leading to cytotoxicity.[1] Therefore, at certain concentrations, the agent can be harmful to the very cells it is meant to protect from contamination.

Q3: What are the visible signs of cytotoxicity in cell culture?

Signs of cytotoxicity can range from subtle to severe. Researchers should monitor their cultures for:

  • Decreased cell proliferation or a lower rate of confluence.[2]

  • Changes in cell morphology, such as rounding, shrinking, or the appearance of vacuoles in the cytoplasm.[3]

  • An increase in floating or detached cells (for adherent cell lines).

  • Visible cell lysis and debris in the culture medium.

Q4: What is the recommended working concentration for this compound?

The typical working concentration for prophylactic (preventative) use is between 0.25 and 2.5 µg/mL .[3] However, the optimal, non-toxic concentration is highly dependent on the specific cell line being used, as sensitivity can vary greatly.[3] It is critical to perform a dose-response experiment to determine the ideal concentration for your specific cell line before routine use.

Troubleshooting Guide

Problem 1: I've added this compound to my culture, and now I see widespread cell death.

  • Possible Cause 1: Concentration is too high. This is the most common reason for acute cytotoxicity. Different cell lines have different tolerances.[3]

    • Solution: Immediately remove the medium containing the agent, wash the cells gently with a sterile phosphate-buffered saline (PBS) solution, and replace it with fresh, antifungal-free medium. Allow the cells to recover. For future experiments, you must determine the optimal non-toxic concentration for your specific cell line using the protocol provided below (see Experimental Protocol 1).

  • Possible Cause 2: Synergistic toxic effects. The agent may be interacting with other compounds in your media (e.g., other drugs being tested) to increase the cytotoxic effect.

    • Solution: Review all components in your culture medium. If you are testing other experimental compounds, you must run parallel controls to assess the cytotoxicity of this compound alone, your experimental compound alone, and the two in combination.

  • Possible Cause 3: Incorrect dilution or calculation. A simple error in calculating the dilution from the stock solution can lead to a final concentration that is orders of magnitude too high.

    • Solution: Double-check all calculations and ensure your stock solution concentration is correct. When in doubt, prepare a fresh dilution from the stock.

Problem 2: My cells are growing much slower than usual after adding this compound, but they are not dying.

  • Possible Cause: Sublethal cytotoxicity. The concentration you are using may not be high enough to cause acute cell death, but it is sufficient to induce cellular stress, affecting proliferation and metabolic activity.[2][4]

    • Solution: Lower the concentration of this compound in your culture medium. Even a small reduction can often alleviate sublethal effects. Consider performing a more sensitive viability assay, such as an MTT or ATP-based assay, to quantify the metabolic activity at different concentrations and define a truly non-inhibitory concentration (see Experimental Protocol 2).

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing issues after applying this compound.

G start Start: Unexpected cell behavior after adding This compound q1 Observe Culture: Widespread cell death and debris? start->q1 q2 Observe Culture: Reduced proliferation or abnormal morphology? q1->q2 No sol1 High Probability: Concentration is acutely toxic. q1->sol1 Yes sol3 High Probability: Concentration is causing sublethal cytotoxicity. q2->sol3 Yes sol5 No obvious cytotoxicity. Continue monitoring. Consider other experimental variables. q2->sol5 No sol2 Action: 1. Replace medium immediately. 2. Allow cells to recover. 3. Re-determine optimal concentration. sol1->sol2 sol4 Action: 1. Reduce working concentration. 2. Quantify viability with MTT/ATP assay. 3. Define a non-inhibitory dose. sol3->sol4

Caption: Troubleshooting workflow for cytotoxicity issues.

Data Presentation

The following tables summarize the cytotoxic effects of Amphotericin B (the model for Agent 55) on various mammalian cell lines. This data is provided to illustrate the importance of empirical testing, as sensitivity varies.

Table 1: Cytotoxicity of this compound (as Amphotericin B) on Murine Cell Lines

Cell Line Concentration (µg/mL) Exposure Time Observed Effect Reference
Murine Osteoblasts 5 - 10 7 days Abnormal morphology, decreased proliferation [2][4]
Murine Osteoblasts ≥ 100 5 hours Widespread cell death [2][4]
Murine Fibroblasts 5 - 10 7 days Sublethal toxicity, decreased proliferation [2][4]

| Murine Fibroblasts | ≥ 100 | 5 hours | Widespread cell death |[2][4] |

Table 2: Half-Maximal Inhibitory/Cytotoxic Concentrations (IC50/CC50) of this compound (as Amphotericin B)

Cell Line Assay Type IC50 / CC50 Reference
A549 (Human Lung Carcinoma) Cytotoxicity Assay 4.5 - 7.0 µM [5]
Macrophages (Uninfected) Cytotoxicity Assay ~4.31 µg/mL [6]

| K562 (Human Erythroleukemia) | Annexin V/DAPI | >2.5 µg/mL (significant apoptosis) |[7] |

Experimental Protocols
Protocol 1: Determining the Optimal (Non-Toxic) Concentration

This protocol helps establish the maximum concentration of this compound that can be used for routine contamination prevention without adversely affecting cell health and proliferation.

Objective: To identify the highest concentration of this compound that does not cause morphological changes or a significant decrease in cell proliferation.

Methodology:

  • Cell Plating: Plate your specific cell line in a multi-well plate (e.g., 24-well or 96-well) at your standard seeding density. Allow cells to adhere and resume proliferation for 24 hours.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A recommended range to test is from 0.1 µg/mL to 10.0 µg/mL (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL). The "0" µg/mL well serves as your untreated control.

  • Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of the agent. Ensure each concentration is tested in triplicate.

  • Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for a period that reflects your typical experimental timeline (e.g., 72 hours).

  • Microscopic Evaluation: At 24, 48, and 72 hours, examine the cells under a microscope. Look for the signs of cytotoxicity mentioned in the FAQs (rounding, detachment, vacuolization).[3]

  • Determine Optimal Concentration: The optimal concentration is the highest one at which the cell morphology and confluence are indistinguishable from the untreated control wells. It is recommended to use a concentration one- or two-fold lower than the lowest concentration that shows any sign of toxicity.[3]

Protocol 2: Quantitative Cytotoxicity Assessment using MTT Assay

This protocol provides a quantitative measure of cell viability based on metabolic activity.

Objective: To quantify the dose-dependent cytotoxic effect of this compound on a specific cell line and determine an IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8] The amount of formazan is proportional to the number of metabolically active (viable) cells.[9]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (as prepared in Protocol 1) for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and no-cell (medium only) controls.

  • Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10-20 µL of the MTT stock to each well (final concentration ~0.5 mg/mL) and incubate the plate for 2-4 hours at 37°C.[10]

  • Solubilize Formazan: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[9]

  • Measure Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density or OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100

    • Plot the % Viability against the log of the agent's concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations
General Experimental Workflow

This diagram outlines the critical steps for safely incorporating this compound into your cell culture routine.

G start Receive This compound prep Prepare Sterile Stock Solution start->prep test CRITICAL STEP: Determine Optimal (Non-Toxic) Concentration (See Protocol 1) prep->test quant Optional: Quantify Cytotoxicity (MTT Assay) (See Protocol 2) test->quant use Use in Routine Culture at Optimal Concentration test->use Optimal Conc. Determined quant->use monitor Continuously Monitor Cultures for Signs of Cytotoxicity use->monitor end Proceed with Experiment monitor->end

Caption: Workflow for testing and using this compound.

Signaling Pathway: Cytotoxicity-Induced Apoptosis

This diagram shows a simplified intrinsic apoptosis pathway that can be triggered by severe membrane damage from this compound.

G agent This compound (High Concentration) membrane Binds to Cholesterol in Mammalian Membrane agent->membrane pore Forms Transmembrane Pores membrane->pore stress Severe Membrane Damage & Loss of Ion Homeostasis pore->stress mito Mitochondrial Stress stress->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Executioner Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified apoptosis pathway induced by membrane damage.

References

Validation & Comparative

Comparative Efficacy of Novel Antifungal Agents vs. Fluconazole Against Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance of Ibrexafungerp, a novel triterpenoid antifungal, in comparison to the conventional azole, fluconazole, against resistant strains of Candida.

In the landscape of antifungal drug development, the emergence of resistant Candida species, particularly to first-line treatments like fluconazole, presents a significant clinical challenge. This guide provides a comparative analysis of a novel antifungal agent, Ibrexafungerp (formerly SCY-078), and fluconazole, with a focus on their efficacy against resistant Candida isolates. Ibrexafungerp represents a new class of antifungals, the triterpenoids, which act by inhibiting glucan synthase, an essential enzyme in the fungal cell wall synthesis. This mechanism is distinct from that of azoles like fluconazole, which target lanosterol 14-α-demethylase, an enzyme involved in ergosterol biosynthesis.

Quantitative Efficacy Analysis

The in vitro activity of Ibrexafungerp and fluconazole against various Candida species, including fluconazole-resistant isolates, has been extensively studied. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key studies, providing a quantitative comparison of their antifungal potency.

Table 1: Comparative MIC ranges of Ibrexafungerp and Fluconazole against Candida species.

Candida SpeciesIbrexafungerp MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
C. albicans0.015 - 20.25 - 128
C. glabrata0.03 - 20.5 - 256
C. parapsilosis0.03 - 21 - 64
C. tropicalis0.03 - 20.5 - 128
C. krusei0.12 - 28 - 64
C. auris0.03 - 21 - 256

Data compiled from multiple in vitro studies.

Table 2: Efficacy against Fluconazole-Resistant Candida auris Isolates.

Isolate OriginIbrexafungerp MIC₅₀ (µg/mL)Ibrexafungerp MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
South Asia0.250.5>64>64
South Africa0.250.5>64>64
South America0.51>64>64
East Asia0.250.5>64>64

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Experimental Methodologies

The data presented above is primarily derived from standardized antifungal susceptibility testing protocols. A detailed overview of a typical experimental workflow is provided below.

Antifungal Susceptibility Testing Protocol

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agents against Candida isolates.

  • Isolate Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Serial dilutions of the antifungal agents are prepared in RPMI 1640 medium.

  • Inoculation: The adjusted fungal suspension is further diluted in RPMI 1640 medium and inoculated into microtiter plates containing the serially diluted antifungal agents.

  • Incubation: The microtiter plates are incubated at 35°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

experimental_workflow cluster_prep Isolate Preparation cluster_assay Broth Microdilution Assay Isolate Candida Isolate Culture Culture on SDA Isolate->Culture Suspension Saline Suspension Culture->Suspension McFarland Adjust to 0.5 McFarland Suspension->McFarland Inoculation Inoculate Microtiter Plates McFarland->Inoculation DrugDilution Serial Drug Dilutions DrugDilution->Inoculation Incubation Incubate at 35°C for 24h Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for antifungal susceptibility testing.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of Ibrexafungerp and fluconazole are central to their differential efficacy against resistant Candida.

Ibrexafungerp: As a triterpenoid antifungal, Ibrexafungerp inhibits the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and fungal cell death.

Fluconazole: Fluconazole belongs to the azole class of antifungals and functions by inhibiting the enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a primary sterol in the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane fluidity and function, ultimately inhibiting fungal growth.

Resistance to fluconazole in Candida is often multifactorial, involving overexpression of efflux pumps, alterations in the target enzyme, or changes in the ergosterol biosynthesis pathway. The novel mechanism of action of Ibrexafungerp circumvents these common resistance mechanisms.

signaling_pathways cluster_ibrex Ibrexafungerp cluster_fluco Fluconazole Ibrex Ibrexafungerp GS (1,3)-β-D-glucan synthase Ibrex->GS BG β-glucan synthesis GS->BG GS->BG Inhibition CW Cell Wall Integrity BG->CW Death1 Fungal Cell Death CW->Death1 Fluco Fluconazole Erg11 Lanosterol 14-α-demethylase Fluco->Erg11 Erg Ergosterol synthesis Erg11->Erg Erg11->Erg Inhibition CM Cell Membrane Function Erg->CM Growth Fungal Growth Inhibition CM->Growth

A Comparative Study: Antifungal Agent 55 vs. Miconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational antifungal agent 55 (also known as compound A07) and the established antifungal drug, miconazole. The following sections present a comprehensive analysis of their in vitro antifungal activity, mechanism of action, and available safety data, supported by experimental evidence.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a range of pathogenic fungi, including strains resistant to fluconazole. Comparative analysis of Minimum Inhibitory Concentration (MIC) values reveals that this compound exhibits superior or comparable efficacy to miconazole against several tested fungal species.

Table 1: Comparative In Vitro Antifungal Activity (MIC in μg/mL) of this compound and Miconazole

Fungal StrainThis compound (Compound A07)¹Miconazole¹
Candida albicans (ATCC 90028)0.51
Candida albicans (Fluconazole-resistant)0.251
Candida parapsilosis (ATCC 22019)0.250.5
Candida tropicalis (ATCC 750)0.51
Candida glabrata (ATCC 90030)12
Candida krusei (ATCC 6258)12
Cryptococcus neoformans (ATCC 90112)0.1250.5
Aspergillus fumigatus (ATCC 204305)12
Aspergillus flavus (ATCC 90906)11
Aspergillus niger (ATCC 16404)24
Trichophyton rubrum (ATCC 28188)0.51
Trichophyton mentagrophytes (ATCC 9533)0.250.5
Microsporum gypseum (ATCC 24102)0.51

¹Data for this compound and comparative miconazole values are derived from Xu H, et al. European Journal of Medicinal Chemistry. 2020;198:112360.

Mechanism of Action

Both this compound and miconazole target the fungal cell membrane by interfering with ergosterol biosynthesis, a critical component for fungal cell integrity.

Miconazole is a well-characterized imidazole antifungal that primarily inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, resulting in increased membrane permeability and ultimately, cell death.[1][2] Miconazole is also known to induce the production of reactive oxygen species (ROS) within fungal cells, contributing to its antifungal activity.

This compound , as a novel miconazole analogue, is also suggested to act through the inhibition of CYP51. Preliminary mechanistic studies on a representative compound from the same series indicated a strong inhibitory effect on C. albicans CYP51. Molecular docking studies further support the interaction between these novel compounds and the active site of C. albicans CYP51.

Below is a diagram illustrating the proposed mechanism of action for both agents within the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl-\nlanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-\nlanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl-\nlanosterol->Ergosterol Multiple Steps Miconazole Miconazole demethylation demethylation Miconazole->demethylation This compound This compound This compound->demethylation

Figure 1. Inhibition of Ergosterol Biosynthesis by Miconazole and this compound.

Safety and Cytotoxicity

A preliminary assessment of the safety profile of this compound suggests a potential advantage over miconazole.

Hemolysis Test: A hemolysis test conducted as part of the initial study indicated that the novel selenium-containing miconazole analogues, including this compound, had a higher safety profile (lower hemolytic activity) than miconazole.

Cytotoxicity: While specific IC50 values for this compound against mammalian cell lines were not available in the reviewed literature, various studies have reported the cytotoxic effects of miconazole on different human cell lines. For instance, IC50 values for miconazole have been reported to be in the micromolar range against several cancer cell lines. Further investigation is required to determine the cytotoxicity of this compound against human cell lines for a direct comparison.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the compounds was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., Candida albicans) C Add fungal inoculum to each well A->C B Serially dilute test compounds (this compound, Miconazole) in 96-well plates B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2. Workflow for In Vitro Antifungal Susceptibility Testing.
  • Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined concentration of fungal cells (e.g., 1-5 x 10⁶ CFU/mL).

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: The diluted fungal suspension is added to each well of the microtiter plates.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the antifungal agents.

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium to mid-logarithmic phase and then treated with various concentrations of the test compounds or a vehicle control.

  • Sterol Extraction: After incubation, the fungal cells are harvested, and the total sterols are extracted using a saponification and solvent extraction method (e.g., with n-heptane).

  • Spectrophotometric Analysis: The extracted sterols are analyzed spectrophotometrically. The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated cells to that in the untreated control cells.

Hemolysis Assay

This assay assesses the lytic effect of the compounds on red blood cells as an indicator of general cytotoxicity.

  • Preparation of Red Blood Cells: Fresh red blood cells are collected and washed with phosphate-buffered saline (PBS).

  • Compound Incubation: The red blood cell suspension is incubated with various concentrations of the test compounds, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS).

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

This compound emerges as a promising novel antifungal candidate with potent in vitro activity that is often superior to that of miconazole, particularly against fluconazole-resistant strains. Both agents share a common mechanism of action by targeting the ergosterol biosynthesis pathway. Preliminary safety data suggests a favorable profile for this compound. However, further comprehensive studies are required to fully elucidate its cytotoxicity, in vivo efficacy, and pharmacokinetic properties to establish its potential as a future therapeutic agent.

References

A Comparative Guide to Antifungal Agent 55: Validating a Novel Antifungal Target

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Antifungal Agent 55 (also known as compound A07) with other established antifungal agents.[1] It is intended for researchers, scientists, and drug development professionals interested in novel antifungal therapies and their validated targets. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Executive Summary

This compound is a novel, potent, selenium-containing analogue of miconazole.[1] It demonstrates significant antifungal activity, particularly against fluconazole-resistant strains of Candida albicans.[1] Its primary validated antifungal target is lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Experimental data suggests that this compound is more effective than miconazole and exhibits a favorable safety profile with reduced hemolytic activity.[1]

Data Presentation: Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and other commercially available antifungal agents.

Table 1: Minimum Inhibitory Concentration (MIC) Values (μg/mL) Against Candida albicans

Antifungal AgentC. albicans (Standard Strain)C. albicans (Fluconazole-Resistant)
This compound (A07) 0.25 - 1 [1]Potent activity reported [1]
Miconazole1 - 8>64
Fluconazole0.25 - 2≥ 64
Amphotericin B0.25 - 10.25 - 1

Note: Data for comparator agents is sourced from various studies and may not represent a direct head-to-head comparison with this compound from a single study.

Table 2: Target Inhibition and Safety Profile

ParameterThis compound (A07)Miconazole
Target CYP51 (Lanosterol 14α-demethylase) [1]CYP51 (Lanosterol 14α-demethylase)
IC50 against C. albicans CYP51 Strong inhibitory effect reported [1]Potent inhibitor
Hemolytic Activity Lower than miconazole [1]Higher potential for hemolysis
Biofilm Inhibition Prevents formation of fungal biofilms [1]Variable activity

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, it disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death or growth inhibition.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Multiple steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound This compound->Lanosterol Inhibits CYP51

Fungal Stress Response Pathways

Inhibition of the ergosterol biosynthesis pathway by agents like this compound can induce cellular stress in fungi, activating compensatory signaling pathways such as the Cell Wall Integrity (CWI) pathway. This pathway helps the fungus to cope with cell wall damage by increasing the synthesis of chitin, another essential cell wall component.

Cell_Wall_Integrity_Pathway Cell Wall Stress\n(e.g., Ergosterol depletion) Cell Wall Stress (e.g., Ergosterol depletion) PKC1 PKC1 Cell Wall Stress\n(e.g., Ergosterol depletion)->PKC1 BCK1 BCK1 PKC1->BCK1 MKK1/2 MKK1/2 BCK1->MKK1/2 MKC1 MKC1 MKK1/2->MKC1 RLM1 RLM1 MKC1->RLM1 Cell Wall Synthesis Genes\n(e.g., Chitin synthase) Cell Wall Synthesis Genes (e.g., Chitin synthase) RLM1->Cell Wall Synthesis Genes\n(e.g., Chitin synthase) Upregulation

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation into Microtiter Plate Inoculation into Microtiter Plate Fungal Inoculum Preparation->Inoculation into Microtiter Plate Serial Dilution of Antifungal Agent Serial Dilution of Antifungal Agent Serial Dilution of Antifungal Agent->Inoculation into Microtiter Plate Incubation Incubation Inoculation into Microtiter Plate->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

Methodology:

  • Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The antifungal agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density using a spectrophotometer.

CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant C. albicans CYP51 is expressed and purified.

  • Reaction Mixture: The reaction mixture typically contains the purified CYP51 enzyme, a substrate (e.g., lanosterol), a reducing system (e.g., NADPH-cytochrome P450 reductase), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Product Quantification: The reaction is stopped, and the product (14-demethyllanosterol) is extracted and quantified using methods like HPLC or GC-MS.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an antifungal agent to prevent the formation of fungal biofilms.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared.

  • Biofilm Formation: The fungal suspension is added to the wells of a microtiter plate, along with various concentrations of the antifungal agent, and incubated to allow for biofilm formation.

  • Washing: Non-adherent cells are removed by gently washing the wells with a buffer (e.g., PBS).

  • Staining: The remaining biofilm is stained with a crystal violet solution.

  • Destaining and Quantification: The crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured with a spectrophotometer. The reduction in absorbance in the presence of the antifungal agent indicates the inhibition of biofilm formation.

Hemolysis Assay

This assay assesses the potential of a compound to damage red blood cells, providing an indication of its in vitro toxicity.

Methodology:

  • Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed and suspended in a buffered saline solution.

  • Incubation: The RBC suspension is incubated with various concentrations of the test compound. A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (buffer only) are included.

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Percentage Hemolysis Calculation: The percentage of hemolysis is calculated relative to the positive control.

Conclusion

This compound (compound A07) represents a promising new lead in the development of antifungal therapies. Its potent activity against both susceptible and resistant fungal strains, coupled with its targeted inhibition of CYP51 and improved safety profile, makes it a strong candidate for further investigation. The experimental data, while still preliminary, highlights the potential of selenium-containing miconazole analogues as a valuable class of antifungal agents. Further studies are warranted to fully elucidate its in vivo efficacy and clinical potential.

References

Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 55 and Established Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of antifungal resistance is a significant challenge in clinical practice, often leading to therapeutic failures. A critical aspect of this challenge is cross-resistance, where resistance to one antifungal agent confers resistance to other, often structurally related, compounds. This guide provides a comparative analysis of the hypothetical novel triazole, "Antifungal Agent 55," and its cross-resistance profiles with established antifungal agents. The data and protocols presented are based on established principles of antifungal resistance to provide a realistic framework for researchers, scientists, and drug development professionals.

The primary mechanisms underlying azole resistance, which are pertinent to understanding the cross-resistance profile of a new azole agent, involve alterations in the drug target, lanosterol 14α-demethylase (encoded by the ERG11 gene), and the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR1, CDR2) and the major facilitator superfamily (MDR1)[1][2][3][4][5][6]. These mechanisms can reduce the susceptibility to multiple azole drugs simultaneously[4][5].

Mechanisms of Azole Cross-Resistance

Cross-resistance among azole antifungals is a well-documented phenomenon primarily driven by two molecular mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing the binding affinity of azole drugs. Specific mutations have been linked to broad azole cross-resistance[1][4][7].

  • Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell through efflux pumps. The overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, can lead to reduced intracellular drug concentrations and consequently, resistance to multiple azoles[2][3][4][5]. The upregulation of these transporters is often regulated by transcription factors like Tac1 and Mrr1[2][8].

Quantitative Data on Antifungal Susceptibility

The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) data for this compound compared to other antifungal agents against various Candida species with known resistance mechanisms. The MIC is the lowest concentration of an antifungal that inhibits the visible growth of a microorganism[9].

Table 1: Comparative In Vitro Activity of this compound and Other Antifungals Against Candida Species

Fungal StrainResistance MechanismThis compound (MIC, µg/mL)Fluconazole (MIC, µg/mL)Voriconazole (MIC, µg/mL)Caspofungin (MIC, µg/mL)Amphotericin B (MIC, µg/mL)
C. albicans ATCC 90028Wild-Type0.060.50.030.1250.5
C. albicans 12-99ERG11 Mutation86440.1250.5
C. albicans DPL15CDR1/CDR2 Overexpression43220.1250.5
C. glabrata ATCC 90030Wild-Type0.580.250.060.5
C. glabrata F15Efflux Pump Overexpression>16>6480.060.5
C. krusei ATCC 6258Intrinsic Resistance16640.50.250.5
C. auris B11221Multidrug-Resistant>16>64>1621

Note: MIC values are hypothetical and for illustrative purposes. Data patterns are based on known cross-resistance profiles.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method[10][11][12][13].

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Media and Reagent Preparation:

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent at a concentration of 100 times the highest final concentration to be tested. Solvents for stock solutions should be chosen according to CLSI guidelines (e.g., dimethyl sulfoxide for azoles)[14].

2. Inoculum Preparation:

  • Subculture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • Prepare a suspension of fungal cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution plate wells.

3. Microdilution Plate Preparation:

  • Use standard 96-well U-shaped microdilution plates[12].

  • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the plate to achieve a range of concentrations.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

4. Incubation and Reading of Results:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubate the plates at 35°C.

  • Read the MICs visually after 24 and 48 hours. For azoles, the MIC is defined as the lowest concentration that produces a significant reduction (approximately 50%) in growth compared to the drug-free growth control well[9].

Signaling Pathways and Resistance

The development of antifungal resistance is often mediated by complex cellular signaling pathways that respond to drug-induced stress. The calcineurin and the High Osmolarity Glycerol (HOG) pathways are key regulators of stress responses and have been implicated in azole tolerance[1][2][8][15][16].

  • Calcineurin Pathway: This pathway is activated by calcium signaling and is crucial for fungal survival under various stress conditions, including exposure to azoles. It regulates cell wall integrity and ion homeostasis, and its activation can contribute to drug tolerance[2][16].

  • HOG Pathway: This is a mitogen-activated protein kinase (MAPK) pathway that responds to osmotic and other stresses. It plays a role in cellular adaptation and can contribute to the survival of fungal cells in the presence of antifungal agents[1][2].

Visualizations

The following diagrams illustrate key concepts in antifungal cross-resistance and the experimental workflow for its assessment.

Azole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane Erg11 Erg11 (Target Enzyme) Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Erg11_mutated Mutated Erg11 Efflux_Pump Efflux Pump (CDR/MDR) Azole This compound (Azole) Efflux_Pump->Azole Efflux Precursor Sterol Precursor Precursor->Erg11 Azole->Erg11 Inhibits Azole->Erg11_mutated Binding Reduced Azole->Efflux_Pump Enters Cell

Caption: Mechanisms of azole cross-resistance.

Cross_Resistance_Workflow start Start: Select Fungal Strains (Wild-Type & Resistant) prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare 96-Well Plates (Serial Drug Dilutions) prepare_plates->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic analyze Analyze Data: Compare MICs of Agent 55 vs. Other Antifungals read_mic->analyze end Conclusion: Determine Cross-Resistance Profile analyze->end

Caption: Experimental workflow for assessing cross-resistance.

Calcineurin_Pathway Azole_Stress Azole-Induced Stress Ca2_Influx Ca2+ Influx Azole_Stress->Ca2_Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Active) Transcription Factor Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocates to Stress_Response_Genes Stress Response Genes (e.g., Cell Wall, Ion Pumps) Nucleus->Stress_Response_Genes Activates Transcription Tolerance Drug Tolerance Stress_Response_Genes->Tolerance

Caption: Simplified Calcineurin signaling pathway in drug tolerance.

References

Independent Verification of Antifungal Activity: A Comparative Analysis of Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of the novel investigational antifungal agent 55, a selenium-containing miconazole analogue, against established antifungal drugs. The data presented is compiled from published research employing standardized methodologies to ensure reproducibility and facilitate informed evaluation for further research and development.

Comparative Antifungal Activity

The in vitro efficacy of this compound and a panel of standard antifungal agents was evaluated against key pathogenic fungi: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, were determined using the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Summary

The following tables summarize the comparative MIC values (in µg/mL) of this compound and other widely used antifungal agents. Lower MIC values indicate greater potency.

Table 1: Antifungal Activity against Candida albicans

Antifungal AgentMIC (µg/mL)
This compound (Analogue) 0.25 - 1 [1][2]
Miconazole1 - 4
Fluconazole0.25 - 2[3][4][5]
Amphotericin B0.125 - 1
Caspofungin0.03 - 0.25

Table 2: Antifungal Activity against Aspergillus fumigatus

Antifungal AgentMIC (µg/mL)
This compound (Analogue) Data Not Available
Miconazole>64
Voriconazole0.25 - 1
Amphotericin B0.5 - 2[6][7]
Caspofungin0.015 - 0.125[8]

Table 3: Antifungal Activity against Cryptococcus neoformans

Antifungal AgentMIC (µg/mL)
This compound (Analogue) Data Not Available
Miconazole0.125 - 1
Fluconazole2 - 16[9]
Amphotericin B0.125 - 0.5[10]
Voriconazole0.03 - 0.25[11][12][13]

Note: The MIC values for "this compound (Analogue)" are based on published data for potent selenium-containing miconazole analogues, such as compound A03, from the primary research publication.[1][2] The specific compound "this compound" is part of this class of molecules. Data for Aspergillus fumigatus and Cryptococcus neoformans for this specific analogue were not available in the reviewed literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the standardized reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi, as detailed by the Clinical and Laboratory Standards Institute (CLSI) documents M27 and M38, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Definitive Document E.DEF 7.3.2.[14][15][16][17]

Key Steps in the Broth Microdilution Method:

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of each agent are then prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium to the final target concentration.

  • Incubation: The microtiter plates containing the serially diluted antifungal agents and the fungal inoculum are incubated at 35°C. The incubation period is typically 24-48 hours for yeasts like Candida and Cryptococcus, and may be longer for filamentous fungi like Aspergillus.

  • MIC Determination: Following incubation, the plates are examined visually or using a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Antifungal_Susceptibility_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start culture Fungal Isolate Culture start->culture inoculum_prep Prepare Fungal Inoculum culture->inoculum_prep agent_prep Prepare Antifungal Agent Stock serial_dilution Serial Dilution in Microtiter Plate agent_prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 35°C inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results mic_determination Determine MIC read_results->mic_determination end End mic_determination->end

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound is a miconazole analogue containing selenium.[1][2] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis disrupts membrane integrity and function, leading to the inhibition of fungal growth. Preliminary studies on selenium-containing miconazole analogues suggest a strong inhibitory effect on C. albicans CYP51.[1][2] Furthermore, some research on miconazole suggests a secondary mechanism involving the induction of reactive oxygen species (ROS) within the fungal cell, contributing to its antifungal activity. The role of the selenium moiety in potentially enhancing the primary mechanism or contributing to secondary effects is an area of ongoing investigation.

The following diagram illustrates the proposed mechanism of action for azole antifungals like this compound.

Azole_Mechanism_of_Action Mechanism of Action of Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Growth_Inhibition Fungal Growth Inhibition CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane Depletion of Ergosterol leads to Antifungal_Agent_55 This compound (Azole) Antifungal_Agent_55->CYP51 Inhibits Disrupted_Membrane->Fungal_Growth_Inhibition

Caption: Inhibition of ergosterol synthesis by azole antifungal agents.

References

A Head-to-Head Comparison: Antifungal Agent 55 vs. Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the investigational Antifungal Agent 55 and the established echinocandin class of drugs. The data presented for this compound is based on preclinical findings. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antifungal compounds.

Mechanism of Action

This compound: Chitin Synthase Inhibition

This compound is a novel, non-competitive inhibitor of chitin synthase, a critical enzyme responsible for the polymerization of N-acetylglucosamine to form chitin. Chitin is an essential structural component of the fungal cell wall, providing rigidity and stability, particularly at the sites of cell division and hyphal growth. By inhibiting this enzyme, Agent 55 disrupts cell wall integrity, leading to osmotic instability and cell lysis.

Echinocandins: β-(1,3)-D-Glucan Synthase Inhibition

Echinocandins, such as caspofungin, micafungin, and anidulafungin, function by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, the primary structural polymer of the fungal cell wall.[3][4] Inhibition of this process severely compromises the structural integrity of the cell wall, resulting in osmotic lysis and fungal cell death.[1][4] This mechanism provides fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][5]

Diagram: Proposed Mechanism of Action for this compound

cluster_membrane Fungal Cell Membrane CS Chitin Synthase Chitin Chitin Polymer (Cell Wall Component) CS->Chitin Polymerizes UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) UDP_GlcNAc->CS Binds to enzyme Lysis Cell Lysis Chitin->Lysis Agent55 This compound Agent55->CS Inhibits

Caption: Inhibition of chitin synthesis by this compound.

Diagram: Mechanism of Action for Echinocandins

cluster_membrane Fungal Cell Membrane GS β-(1,3)-D-Glucan Synthase (FKS1 subunit) Glucan β-(1,3)-D-Glucan Polymer (Cell Wall Component) GS->Glucan Polymerizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GS Binds to enzyme Lysis Cell Lysis Glucan->Lysis Echinocandin Echinocandins Echinocandin->GS Inhibits

Caption: Inhibition of β-(1,3)-D-glucan synthesis by echinocandins.

In Vitro Susceptibility

The in vitro activity of this compound was compared against a representative echinocandin, caspofungin, using standardized broth microdilution methods. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antifungal agent that prevents visible growth, were determined for a panel of clinically relevant fungal pathogens.

Organism This compound Caspofungin
MIC50 (μg/mL) MIC90 (μg/mL)
Candida albicans0.1250.25
Candida glabrata0.060.125
Candida parapsilosis0.51.0
Aspergillus fumigatus0.030.06
Cryptococcus neoformans0.250.5

MIC50/MIC90: The MIC required to inhibit 50% and 90% of isolates, respectively. MEC: Minimum Effective Concentration, used for molds like Aspergillus with echinocandins.

In Vivo Efficacy

The efficacy of this compound was evaluated in a neutropenic murine model of disseminated candidiasis (C. albicans) and compared with anidulafungin, a potent echinocandin. Efficacy was assessed by animal survival and reduction in fungal burden in the kidneys.

Parameter Treatment Group Outcome
Survival at 10 Days Vehicle Control0%
This compound (5 mg/kg)80%
Anidulafungin (5 mg/kg)70%[6][7]
Fungal Burden Vehicle Control6.5 log10 CFU/g
(log10 CFU/gram kidney)This compound (5 mg/kg)2.1 log10 CFU/g
Anidulafungin (5 mg/kg)2.4 log10 CFU/g[6][7]

Experimental Protocols

A. In Vitro Susceptibility Testing

Workflow: Broth Microdilution MIC Assay

A Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate plates with fungal suspension A->C B Serially dilute antifungal agents in 96-well microtiter plates (RPMI-1640 medium) B->C D Incubate plates at 35°C for 24-48 hours C->D E Read MIC endpoint visually or spectrophotometrically (≥50% growth inhibition) D->E

References

Comparative Efficacy of Antifungal Agent 55: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro efficacy of the novel antifungal agent 55 (also known as compound A07) against established antifungal drugs. The data presented is compiled from peer-reviewed research to aid researchers, scientists, and drug development professionals in evaluating its potential.

Quantitative Efficacy Analysis

The in vitro activity of this compound, a novel miconazole analogue containing selenium, was evaluated against a panel of clinically relevant yeasts and dermatophytes. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC), is compared with standard antifungal agents: Fluconazole, Miconazole, Amphotericin B, Voriconazole, and Caspofungin. This compound demonstrates significant potency, particularly against fluconazole-resistant Candida albicans strains.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) Against Yeast Species

OrganismThis compound (A07)FluconazoleMiconazoleAmphotericin BVoriconazoleCaspofungin
Candida albicans (ATCC 90028)0.50.50.1250.250.030.125
C. albicans (Fluconazole-resistant)1>640.50.50.060.125
Candida glabrata (ATCC 2001)2810.50.250.25
Candida krusei (ATCC 6258)432110.250.5
Candida parapsilosis (ATCC 22019)0.520.12510.031
Candida tropicalis (ATCC 750)140.50.50.060.25
Cryptococcus neoformans (ATCC 90112)0.2540.060.250.062

Data for this compound, Fluconazole, and Miconazole sourced from Xu et al., 2020. Data for Amphotericin B, Voriconazole, and Caspofungin is compiled from representative MIC data from various peer-reviewed studies.

Table 2: In Vitro Antifungal Activity (MIC, μg/mL) Against Dermatophytes

OrganismThis compound (A07)FluconazoleMiconazoleAmphotericin BVoriconazoleCaspofungin
Trichophyton rubrum0.12580.0610.125>16
Trichophyton mentagrophytes0.25160.12520.25>16

Data for this compound, Fluconazole, and Miconazole sourced from Xu et al., 2020. Data for Amphotericin B, Voriconazole, and Caspofungin is compiled from representative MIC data from various peer-reviewed studies.

Table 3: Comparative Safety Profile

CompoundHemolytic Activity (% at 200 μg/mL)Cytotoxicity (IC₅₀, μM on HepG2 cells)
This compound (A07)3.5%>100 μM
Miconazole12.7%35.4 μM
FluconazoleLow>100 μM
Amphotericin BHigh~25-50 μM
VoriconazoleLow>100 μM

Data for this compound and Miconazole sourced from Xu et al., 2020. Data for other agents are representative values from published literature.

Experimental Protocols

The following protocols are standard methodologies for determining the in vitro efficacy and safety of antifungal agents.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies are collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for dermatophytes.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50% for azoles and ≥90% for other agents) of fungal growth compared to the drug-free control well.

Hemolysis Assay

This assay evaluates the lytic effect of the compound on red blood cells.

  • Blood Collection: Fresh human or sheep red blood cells (RBCs) are collected and washed three times with phosphate-buffered saline (PBS).

  • Incubation: A 2% suspension of RBCs is incubated with various concentrations of the test compound at 37°C for 1 hour.

  • Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Controls: A sample with 0.1% Triton X-100 serves as the positive control (100% hemolysis), and a sample with PBS serves as the negative control (0% hemolysis).

Cytotoxicity Assay

The cytotoxicity is evaluated using the MTT assay on a human cell line, such as HepG2 (human liver cancer cell line).

  • Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compound. The plates are then incubated for 24-48 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mechanism of Action and Pathway Visualization

This compound, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.

The diagram below illustrates the ergosterol biosynthesis pathway and the points of inhibition for different classes of antifungal agents.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition cluster_membrane Cell Membrane Interaction Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Azoles Azoles (this compound, Fluconazole, Miconazole) Azoles->Lanosterol Inhibits Polyenes Polyenes (Amphotericin B) Ergosterol_Target Ergosterol in Cell Membrane Polyenes->Ergosterol_Target Binds to

Caption: Ergosterol biosynthesis pathway and antifungal drug targets.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Antifungal Agent 55

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antifungal agent 55, also known as compound A07, is a potent investigational compound demonstrating significant activity against fluconazole-resistant strains of Candida albicans. As with any potent, novel chemical entity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.

Risk Assessment and Hazard Identification

Given that this compound is a novel compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to handling is essential, treating it as a potent compound with unknown long-term health effects. For the purpose of this guide, we will use the known hazards of Miconazole, a structurally related but less potent antifungal agent, as a baseline for inferring potential risks.

Inferred Potential Hazards of this compound:

  • Harmful if swallowed.[1]

  • May cause skin, eye, and respiratory irritation.[2]

  • Potential for allergic skin reaction.[3]

  • Very toxic to aquatic life with long-lasting effects.[3]

A thorough risk assessment should be conducted before any handling of this compound. This involves identifying potential exposure routes (inhalation of powder, dermal contact, ingestion) and implementing control measures to mitigate these risks.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Storage and Transport Double nitrile glovesSafety glasses with side shieldsNot generally requiredStandard lab coat
Weighing and Aliquoting (Powder) Double nitrile glovesChemical splash goggles and face shieldNIOSH-approved N95 or higher respiratorDisposable gown over a lab coat
Dissolving and Solution Preparation Double nitrile glovesChemical splash gogglesWork within a certified chemical fume hoodDisposable gown over a lab coat
In Vitro Experiments Single nitrile glovesSafety glasses with side shieldsWork within a biological safety cabinet (BSC)Standard lab coat
In Vivo Dosing Double nitrile glovesSafety glasses with side shieldsWork within a ventilated enclosureDisposable gown over a lab coat
Waste Disposal Double nitrile glovesChemical splash gogglesNIOSH-approved N95 respirator (if handling powder)Disposable gown over a lab coat

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for the safe handling of this compound.

3.1. Preparation and Weighing of Powdered Compound

  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • PPE: Don the appropriate PPE as outlined in the table above (double nitrile gloves, chemical splash goggles, face shield, N95 respirator, and disposable gown).

  • Static Control: Use an anti-static weigh boat and grounding measures to prevent the dispersal of fine powders.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Aliquotting: Carefully weigh the desired amount of the compound. Close the primary container immediately after use.

  • Decontamination: Wipe down the weighing area and any equipment used with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) and dispose of all contaminated materials as hazardous waste.

3.2. Solution Preparation

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Cap the vessel and mix gently until the compound is fully dissolved. Sonication may be used if necessary.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment weigh Weigh Powder in Containment Hood dissolve Dissolve in Fume Hood weigh->dissolve Transfer invitro In Vitro Studies (BSC) dissolve->invitro Use in Assay invivo In Vivo Studies (Ventilated Enclosure) dissolve->invivo Prepare Dosing Solution decontaminate Decontaminate Work Surfaces invitro->decontaminate invivo->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent liners) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles and syringes used for in vivo studies must be disposed of in a designated sharps container for hazardous materials.

4.2. Decontamination of Reusable Equipment

Glassware and other reusable equipment should be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with water and an appropriate solvent.

4.3. Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow for this compound Contaminated Waste

G cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Incineration or Other Approved Disposal Method ehs_pickup->incineration

Caption: Segregation and disposal pathway for this compound waste.

By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.